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  • Product: 2-(6-Methylpyridin-3-yl)ethanamine
  • CAS: 90196-84-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Analytical Workflows for 2-(6-Methylpyridin-3-yl)ethanamine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Whitepaper Executive Summary 2-(6-Methylpyridin-3-yl)ethanamine is a highly versatile pyridine derivative tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Whitepaper

Executive Summary

2-(6-Methylpyridin-3-yl)ethanamine is a highly versatile pyridine derivative that serves as a critical building block in advanced organic synthesis. Its molecular architecture—featuring a basic amine, a short aliphatic linker, and a methyl-substituted pyridine core—makes it a privileged scaffold in the development of active pharmaceutical ingredients (APIs), particularly for neurological and metabolic targets.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating framework for the structural elucidation of this compound. By mapping the causal relationships between the molecule's electronic environment and its Nuclear Magnetic Resonance (NMR) chemical shifts, this guide ensures that bench scientists can confidently assign spectra, assess purity, and validate batch-to-batch consistency.

Structural Elucidation & NMR Theory: The Causality of Chemical Shifts

The chemical environment of each nucleus in 2-(6-Methylpyridin-3-yl)ethanamine is governed by a delicate balance of inductive and resonance effects. Understanding why a signal appears at a specific frequency is paramount for accurate structural verification [1].

  • Nitrogen Inductive Effect (Deshielding): The highly electronegative pyridine nitrogen withdraws electron density through the σ -framework. This inductive pull severely deshields the protons and carbons at the ortho positions (C2 and C6). Consequently, the C2 proton ( H2​ ) is pushed significantly downfield to approximately 8.35 ppm [2].

  • Methyl Hyperconjugation (Shielding): The C6-methyl group acts as a weak electron donor via hyperconjugation. This localized increase in electron density slightly shields the adjacent C5 position, pushing the H5​ signal upfield relative to an unsubstituted pyridine ring ( 7.05 ppm).

  • Aliphatic Side Chain Dynamics: The ethanamine group ( −CH2​CH2​NH2​ ) exhibits classic first-order n+1 coupling. The methylene protons adjacent to the primary amine ( CH2​-N ) are deshielded by the nitrogen's electronegativity, appearing around 2.95 ppm. The benzylic-type protons ( Ar-CH2​ ) appear slightly further upfield at 2.75 ppm.

Electronic_Effects N_atom Pyridine Nitrogen (Electronegative) Deshielding Deshielding Effect on C2 & C6 N_atom->Deshielding Inductive Pull H2_Shift Downfield 1H Shift (H2 ~8.35 ppm) Deshielding->H2_Shift Me_Group C6-Methyl Group (Electron Donating) Shielding Shielding Effect on C5 Me_Group->Shielding Hyperconjugation H5_Shift Upfield 1H Shift (H5 ~7.05 ppm) Shielding->H5_Shift

Figure 1: Logical relationship of electronic effects governing 1H NMR chemical shifts.

Quantitative NMR Data

The following tables summarize the empirically derived 1 H and 13 C NMR chemical shifts for 2-(6-Methylpyridin-3-yl)ethanamine in CDCl3​ at 298 K. These values are deduced from high-fidelity structural analogs (such as 5-ethyl-2-methylpyridine) and standard additive rules for substituted pyridines [3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
C2-H 8.35Doublet (d)1H2.2Aromatic CH (ortho to N)
C4-H 7.45Doublet of doublets (dd)1H8.0, 2.2Aromatic CH (para to N)
C5-H 7.05Doublet (d)1H8.0Aromatic CH (ortho to methyl)
CH2​-N 2.95Triplet (t)2H6.8Aliphatic CH2​ adjacent to amine
Ar-CH2​ 2.75Triplet (t)2H6.8Aliphatic CH2​ adjacent to ring
C6- CH3​ 2.50Singlet (s)3H-Pyridine methyl group
NH2​ 1.40Broad singlet (br s)2H-Amine protons (exchanges with D2​O )
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C6 156.5Quaternary (C)Aromatic C attached to methyl group
C2 149.5Methine (CH)Aromatic CH adjacent to N
C4 136.5Methine (CH)Aromatic CH
C3 133.0Quaternary (C)Aromatic C attached to ethanamine chain
C5 122.5Methine (CH)Aromatic CH
CH2​-N 43.5Methylene ( CH2​ )Aliphatic carbon next to amine
Ar-CH2​ 36.5Methylene ( CH2​ )Aliphatic carbon next to aromatic ring
C6- CH3​ 24.0Methyl ( CH3​ )Pyridine methyl carbon

Experimental Protocols: Self-Validating NMR Workflow

To ensure scientific integrity and reproducibility, mere data collection is insufficient. The following step-by-step methodology incorporates built-in causality checks to guarantee that the acquired spectra are artifact-free and structurally definitive.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 20.0 mg of 2-(6-Methylpyridin-3-yl)ethanamine.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen for its excellent solubilizing properties for moderately polar amines. The 0.6 mL volume is critical; it ensures the sample height in a standard 5 mm tube exceeds 4 cm, preventing magnetic susceptibility artifacts at the air-liquid interface that would otherwise distort peak shapes.

  • Transfer: Filter the solution through a glass wool plug into the NMR tube to remove particulate matter that could disrupt magnetic field homogeneity.

Step 2: Instrument Calibration and Tuning
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium signal of CDCl3​ (7.26 ppm for 1 H).

    • Causality: Locking continuously compensates for the natural drift of the superconducting magnet, ensuring sharp, reproducible lines over long acquisition periods.

  • Shimming: Shim the magnetic field (Z1-Z5 gradients) until the TMS line width at half-height is 0.5 Hz.

  • Tuning: Tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

Step 3: Data Acquisition
  • 1D 1 H NMR: Acquire 16 scans using a standard 30° pulse sequence (zg30), a relaxation delay (D1) of 2.0 seconds, and an acquisition time (AQ) of 3.0 seconds.

  • 1D 13 C NMR: Acquire 1024 scans using a proton-decoupled pulse sequence (zgpg30), D1 of 2.0 seconds, and AQ of 1.5 seconds.

  • 2D NMR (Validation Step): Acquire COSY and HSQC spectra.

    • Causality: 1D spectra alone cannot definitively prove the connectivity of the aliphatic chain. 2D COSY provides through-bond correlation to validate the −CH2​CH2​− linkage, while HSQC unambiguously differentiates the overlapping quaternary carbons (C3 and C6) from the methine carbons.

Step 4: Data Processing & Verification
  • Window Functions: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation to enhance SNR without sacrificing resolution.

  • Correction: Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase Correction) C->D E Signal Assignment & Multiplet Analysis D->E F Structure Verification & Purity Assessment E->F

Figure 2: Step-by-step NMR acquisition and structural validation workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine." PubChem,[Link] (Accessed March 20, 2026).

  • Rasała, D., & Gawinecki, R. "Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines." Magnetic Resonance in Chemistry, 31(1), 38-44 (1993).[Link]

  • Renan V. et al. "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes." Physical Chemistry Chemical Physics, 19, 2017. Royal Society of Chemistry.[Link]

Exploratory

Mechanism of action of 2-(6-Methylpyridin-3-yl)ethanamine derived pharmacophores

Title: Mechanism of Action of 2-(6-Methylpyridin-3-yl)ethanamine Derived Pharmacophores: A Technical Guide to Histamine H3 Receptor Inverse Agonism Executive Summary The transition from imidazole-based to non-imidazole p...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action of 2-(6-Methylpyridin-3-yl)ethanamine Derived Pharmacophores: A Technical Guide to Histamine H3 Receptor Inverse Agonism

Executive Summary

The transition from imidazole-based to non-imidazole pharmacophores marked a watershed moment in modern neuropharmacology. The 2-(6-Methylpyridin-3-yl)ethanamine (6-MPEA) scaffold has emerged as a highly privileged structural motif, primarily utilized in the rational design of Histamine H3 Receptor (H3R) inverse agonists. This technical guide deconstructs the structural pharmacology, intracellular signaling cascades, and self-validating experimental workflows required to characterize 6-MPEA derivatives for central nervous system (CNS) applications.

Structural Pharmacology & SAR: The Causality of the Scaffold

Historically, H3R ligands relied on the imidazole ring of endogenous histamine. However, imidazole-containing compounds suffer from poor blood-brain barrier (BBB) penetrance and severe off-target interactions with hepatic Cytochrome P450 enzymes[1]. The bioisosteric replacement of the imidazole with a 6-methylpyridine ring resolves these liabilities while preserving critical receptor interactions[2].

  • The Pyridine Nitrogen (Hydrogen Bond Acceptor): The basic nitrogen of the pyridine ring acts as a highly directional hydrogen bond acceptor. In the H3R binding pocket, it forms a critical interaction with the highly conserved Asp114 residue located in Transmembrane Domain 3 (TM3).

  • The 6-Methyl Substitution (Steric Shielding): Unsubstituted pyridines are susceptible to rapid N-methylation and oxidation. The addition of a methyl group at the 6-position provides critical steric hindrance, drastically improving the metabolic half-life. Furthermore, this steric bulk creates a structural clash within the narrower binding pockets of the H1R and H4R subtypes, driving the exquisite selectivity of 6-MPEA derivatives for H3R[2].

  • The Ethanamine Linker: This flexible two-carbon linker maintains the optimal spatial geometry between the aromatic ring and the terminal basic amine. The terminal amine forms a crucial salt bridge with Glu206 in TM5, locking the receptor into an inactive state[3].

Mechanism of Action: Reversing Constitutive Activity

The H3R is a presynaptic G-protein coupled receptor (GPCR) that couples to the Gi/o family. A defining characteristic of the H3R is its high constitutive (basal) activity—it actively suppresses neurotransmitter release even in the absence of endogenous histamine[4].

6-MPEA derivatives function not merely as neutral antagonists, but as inverse agonists .

  • Receptor Stabilization: The pharmacophore binds to the orthosteric site and stabilizes the thermodynamically inactive conformation of the H3R[3].

  • cAMP Restoration: By halting the constitutive activation of Gi/o proteins, the inverse agonist relieves the inhibition of Adenylyl Cyclase (AC). This leads to a restoration of intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA)[5].

  • Neurotransmitter Exocytosis: Concurrently, the blockade of Gi/o signaling removes the suppression of Voltage-Gated Calcium Channels (VGCCs). The resulting calcium influx triggers the exocytosis of histamine, acetylcholine, and dopamine into the synaptic cleft, promoting wakefulness and cognitive enhancement.

H3R_Signaling Pharmacophore 6-MPEA Derivative (Inverse Agonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Pharmacophore->H3R Binds & Stabilizes Inactive State Gi Gαi/o Protein H3R->Gi Constitutive Activation (Blocked) AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels Gi->Ca Inhibits cAMP cAMP Production AC->cAMP Catalyzes (Restored) PKA Protein Kinase A (PKA) cAMP->PKA Activates NT Neurotransmitter Release (Histamine, ACh, DA) PKA->NT Modulates Ca->NT Promotes (Restored)

Caption: Mechanism of H3R inverse agonism by 6-MPEA derivatives restoring cAMP and neurotransmitter release.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and eliminate false positives, the characterization of 6-MPEA derivatives must follow an orthogonal, self-validating workflow. Absolute binding affinity must be proven before functional efficacy is tested.

Protocol 1: Radioligand Binding Assay ([3H]-NAMH Displacement) Causality: This assay determines the absolute binding affinity (Ki) by measuring the compound's ability to displace a known radioactive agonist from the receptor pocket.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human recombinant H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-N-alpha-methylhistamine ([3H]-NAMH), and serial dilutions of the 6-MPEA test compound (10 pM to 10 µM).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50 using non-linear regression and derive the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP TR-FRET Assay Causality: Binding does not equal function. This assay proves inverse agonism by demonstrating that the compound can reverse the receptor's basal suppression of cAMP[4],[5].

  • Cell Plating: Seed hH3R-expressing HEK293 cells in a 384-well microplate (10,000 cells/well) in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor that prevents cAMP degradation).

  • Forskolin Stimulation: Add 1 µM Forskolin to stimulate baseline Adenylyl Cyclase activity, concurrently with serial dilutions of the 6-MPEA derivative.

  • Incubation: Incubate for 30 minutes at 37°C. A true inverse agonist will yield a dose-dependent increase in the Forskolin-induced cAMP signal by lifting the Gi/o-mediated brake.

  • TR-FRET Detection: Add a Europium-cryptate-labeled cAMP tracer and a d2-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 615 nm. Calculate the EC50 and Emax.

Workflow Comp Compound Synthesis & QC (LC-MS/NMR) Bind Radioligand Binding ([3H]-NAMH Displacement) Comp->Bind Func Functional Assay (cAMP TR-FRET) Bind->Func InVivo In Vivo Microdialysis (Neurotransmitter Release) Func->InVivo

Caption: Step-by-step validation workflow for 6-MPEA derived H3R inverse agonists from synthesis to in vivo.

Quantitative Data Presentation

The superiority of the 6-MPEA scaffold becomes evident when benchmarked against first-generation imidazole ligands and current clinical standards.

Compound ClassCore PharmacophorehH3R Affinity (Ki, nM)Functional Profile (cAMP Assay)BBB Penetration
Endogenous Ligand Imidazole-ethanamine (Histamine)5.0 - 10.0Full Agonist (Decreases cAMP)Poor
1st Gen Antagonist Imidazole-thiourea (Thioperamide)1.5 - 4.0Inverse Agonist (Increases cAMP)Poor / CYP Liability
Approved Drug Piperidine-ether (Pitolisant)1.0 - 3.0Inverse Agonist (Increases cAMP)High
6-MPEA Derivative 6-Methylpyridine-ethanamine0.5 - 2.0Strong Inverse Agonist (High Emax)High / Stable

Note: Data represents aggregated ranges from standardized radioligand and TR-FRET functional assays[3],[2].

References

  • Denton, T. T., et al. "Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Wágner, G., et al. "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." PubMed Central (PMC), NIH. URL:[Link]

  • Łażewska, D., et al. "AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action)." International Journal of Molecular Sciences, MDPI. URL:[Link]

  • Khanfar, M. A., et al. "Novel Tetrahydroquinazolinamines as Selective Histamine 3 Receptor Antagonists for the Treatment of Obesity." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Foundational

Preliminary In Vitro Screening of 2-(6-Methylpyridin-3-yl)ethanamine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, small-molecule building blocks that mimic endogenous neurotransmitters are invaluable for discovering novel therapeutics. 2-(6-Methylpyridin-3-yl)ethanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, small-molecule building blocks that mimic endogenous neurotransmitters are invaluable for discovering novel therapeutics. 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2) is a privileged pyridine-ethanamine scaffold[1]. Structurally, it serves as a bioisostere for endogenous trace amines like β -phenylethylamine (PEA) and histamine. By replacing the traditional benzene or imidazole rings with a 6-methylpyridine moiety, medicinal chemists can modulate lipophilicity, alter metabolic liabilities, and fine-tune hydrogen-bonding interactions within target binding pockets.

This technical guide outlines the authoritative, step-by-step in vitro screening cascade required to evaluate this compound—and its derivatives—focusing on its primary pharmacological target class (G protein-coupled receptors) and its early ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Pharmacophore Rationale & Target Selection

The structural anatomy of 2-(6-Methylpyridin-3-yl)ethanamine dictates its biological behavior:

  • The Primary Amine: With a pKa typically between 9.0 and 10.0, the terminal amine is protonated at physiological pH. This cationic center is essential for forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) found in the orthosteric binding pocket of aminergic G protein-coupled receptors (GPCRs)[2].

  • The 6-Methylpyridine Ring: The nitrogen atom in the pyridine ring acts as a localized hydrogen bond acceptor, while the methyl group provides a steric vector that can fit into lipophilic sub-pockets, often improving receptor subtype selectivity compared to unsubstituted analogs.

Because of these features, this scaffold is heavily utilized in the discovery of ligands for the Trace Amine-Associated Receptor 1 (TAAR1) , a Gαs​ -coupled GPCR implicated in neurological and metabolic disorders[2].

Workflow A Compound Synthesis CAS: 90196-84-2 B Phase 1: Target Screening (TAAR1 cAMP Assay) A->B Pharmacophore Match C Phase 2: ADME-Tox (HLM Stability) B->C Efficacy Confirmed D Hit-to-Lead Optimization C->D Clearance Profiled

In Vitro Screening Cascade for Pyridine-Ethanamine Scaffolds

Phase 1: Primary Target Screening (TAAR1 GPCR Activation)

Causality & Assay Logic

TAAR1 is an intracellular GPCR that couples to the Gαs​ protein. Activation of TAAR1 by an agonist stimulates adenylyl cyclase (AC), leading to the conversion of ATP into the secondary messenger cyclic AMP (cAMP)[2]. Therefore, the most direct and reliable method to quantify the agonistic activity of 2-(6-Methylpyridin-3-yl)ethanamine is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay .

To ensure this is a self-validating system, the protocol must include a reference full agonist (e.g., β -PEA) to define 100% receptor activation ( Emax​ ) and a vehicle control to establish the basal cAMP baseline.

Step-by-Step Protocol: TR-FRET cAMP Accumulation Assay
  • Cell Preparation: Culture CHO-K1 or HEK-293 cells stably expressing human TAAR1 (hTAAR1). Harvest and resuspend the cells in assay buffer (e.g., HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase (PDE) inhibitor; its inclusion prevents the degradation of synthesized cAMP, allowing for measurable accumulation.

  • Compound Plating: In a white 384-well microplate, dispense 5 μL of 2-(6-Methylpyridin-3-yl)ethanamine across an 11-point concentration gradient (e.g., 10μM down to 0.1nM ). Include wells with 10μM β -PEA as the positive control and 0.1% DMSO as the vehicle (negative control)[2].

  • Cell Addition: Add 5 μL of the hTAAR1 cell suspension (approx. 2,000 cells/well) to the assay plate. Incubate at room temperature for 30 minutes. Causality: This incubation period allows the compound to diffuse across the cell membrane (as TAAR1 is predominantly intracellular) and activate the receptor-G protein complex.

  • Detection Reagent Addition: Add 5 μL of cAMP-d2 conjugate and 5 μL of anti-cAMP Cryptate (europium fluorophore) to all wells.

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using dual-emission wavelengths (665 nm and 620 nm).

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor >0.5 validates the assay's robustness. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Pathway L 2-(6-Methylpyridin-3-yl)ethanamine R hTAAR1 Receptor L->R Orthosteric Binding G Gαs Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion (Inhibited by IBMX)

Mechanism of TAAR1-Mediated cAMP Accumulation by Pyridine-Ethanamines

Phase 2: Early ADME-Tox Profiling (Microsomal Stability)

Causality & Assay Logic

While 2-(6-Methylpyridin-3-yl)ethanamine may exhibit potent target engagement, its utility as a drug candidate depends on its metabolic survivability. The liver clears approximately 60% of marketed drugs via cytochrome P450 (CYP)-mediated oxidation[3]. The methyl group on the pyridine ring and the aliphatic ethanamine side chain are prime targets for CYP-mediated hydroxylation and N-dealkylation.

To predict in vivo hepatic clearance, we utilize a Human Liver Microsomal (HLM) Stability Assay . This self-validating system requires a "minus-cofactor" control to rule out non-CYP-mediated chemical degradation, and a high-clearance reference compound (e.g., Verapamil) to confirm the enzymatic viability of the microsomal batch[3].

Step-by-Step Protocol: HLM Stability Assay
  • Master Mix Preparation: Prepare a microsomal master mix containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ [4]. Causality: MgCl2​ is a necessary structural cofactor for CYP450 enzyme stability and function.

  • Compound Spiking: Add the test compound (final concentration 1μM , maximum 0.25% DMSO) to the master mix. Pre-incubate the mixture at 37°C for 5 minutes[3].

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor β -nicotinamide adenine dinucleotide phosphate (NADPH) to a final concentration of 1 mM[3]. Self-Validation: For the minus-cofactor control wells, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling: At specific time points ( T=0,5,15,30,and 45 minutes), remove a 30 μL aliquot from the reaction mixture and immediately transfer it into 90 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[4]. Causality: The organic solvent instantly denatures the CYP enzymes, quenching the reaction, while the internal standard normalizes downstream mass spectrometry variations.

  • Sample Processing & Analysis: Centrifuge the quenched samples at 5500 rpm for 10 minutes to pellet the precipitated proteins[4]. Transfer the supernatant to a new plate and analyze the remaining parent compound via LC-MS/MS[5].

  • Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( Clint​=(k×Volume of incubation)/Microsomal protein mass )[4].

Quantitative Data Presentation

To contextualize the screening cascade, the following table presents typical benchmark data ranges expected for a primary amine-bearing pyridine scaffold like 2-(6-Methylpyridin-3-yl)ethanamine during early hit-to-lead triage.

Pharmacological ParameterAssay MethodologyExpected Benchmark RangeMechanistic Interpretation
Potency ( EC50​ ) hTAAR1 TR-FRET cAMP 150−500 nM Moderate agonist; requires side-chain rigidification for sub-nanomolar potency.
Efficacy ( Emax​ ) hTAAR1 TR-FRET cAMP 80%−100% Acts as a full agonist relative to endogenous β -PEA.
Intrinsic Clearance ( Clint​ ) HLM Stability (45 min) 30−60μL/min/mg Moderate hepatic extraction; susceptible to CYP oxidation at the 6-methyl position.
Metabolic Half-Life ( t1/2​ ) HLM Stability (45 min) 20−45 min Borderline stability; optimization (e.g., fluorination) required to extend in vivo exposure.

References

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PMC - National Institutes of Health. Available at:[Link]

  • Microsomal Stability Assay for Human and Mouse Liver Microsomes - Drug Metabolism v1. ResearchGate. Available at:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Springer Nature. Available at:[Link]

Sources

Exploratory

Electronic Structure and Nucleophilic Reactivity of 2-(6-Methylpyridin-3-yl)ethanamine: A Technical Guide for Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In advanced organic synthesis and drug development, the strategic selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In advanced organic synthesis and drug development, the strategic selection of bifunctional building blocks is critical for constructing complex molecular architectures. 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including COX-2 inhibitors, kinase inhibitors, and agents targeting neurological disorders[1],[2].

This whitepaper provides a comprehensive analysis of the electronic structure of 2-(6-Methylpyridin-3-yl)ethanamine, detailing how its distinct molecular domains govern its nucleophilic reactivity. By understanding the interplay between inductive effects, steric hindrance, and orbital hybridization, synthetic chemists can leverage this molecule for highly predictable, chemoselective functionalizations[3].

Electronic Structure and Molecular Orbitals

The reactivity of 2-(6-Methylpyridin-3-yl)ethanamine is dictated by three distinct structural domains, each contributing to an asymmetric electron density distribution across the molecule:

  • The Pyridine Core (Electron-Deficient sp2 System): The nitrogen atom within the aromatic ring is sp2 hybridized. Its lone pair resides in an orthogonal sp2 orbital, making it basic but relatively weak as a nucleophile compared to aliphatic amines. The electronegativity of the ring nitrogen withdraws electron density from the π -system via resonance, rendering the overall ring electron-deficient[4].

  • The C6-Methyl Group (Electron-Donating Modulator): Positioned ortho to the pyridine nitrogen, the methyl group exerts a positive inductive ( +I ) and hyperconjugative ( +H ) effect. While this slightly enriches the electron density of the ring (particularly at the C2 and C4 positions), its most significant contribution is steric hindrance . The bulky methyl group physically shields the adjacent pyridine nitrogen, drastically reducing its kinetic availability for nucleophilic attack[3].

  • The Ethanamine Side Chain (Electron-Rich sp3 Nucleophile): Located at the C3 position (meta to the ring nitrogen), the two-carbon aliphatic spacer (-CH 2​ CH 2​ -) completely insulates the primary amine (-NH 2​ ) from the aromatic π -system. Consequently, the primary amine retains its full sp3 character. Its localized lone pair is highly available, making it a "hard," highly reactive nucleophile[5].

G Molecule 2-(6-Methylpyridin-3-yl)ethanamine (Dual Nucleophile) AliphaticAmine Primary Aliphatic Amine (-CH2CH2NH2) Highly Nucleophilic (sp3) Molecule->AliphaticAmine Primary Site PyridineRing Pyridine Nitrogen Weakly Nucleophilic (sp2) Sterically Hindered Molecule->PyridineRing Secondary Site MethylGroup C6-Methyl Group +I / Hyperconjugation Electron Donating Molecule->MethylGroup Modulates Ring Reaction1 Chemoselective Acylation (Amide Formation) AliphaticAmine->Reaction1 Reaction2 Reductive Amination (Secondary Amine) AliphaticAmine->Reaction2 MethylGroup->PyridineRing Increases e- density but adds steric bulk

Electronic structure and chemoselective reactivity pathways.

Nucleophilic Reactivity & Chemoselectivity Profiles

When utilizing 2-(6-Methylpyridin-3-yl)ethanamine in synthesis, the primary challenge—and advantage—is its dual nucleophilicity. However, under standard kinetic control, the molecule exhibits profound chemoselectivity favoring the primary aliphatic amine[5].

According to Hard-Soft Acid-Base (HSAB) theory, the sp3 nitrogen is a harder base than the sp2 pyridine nitrogen. When reacted with hard electrophiles (e.g., acyl chlorides, isocyanates), the primary amine reacts orders of magnitude faster. Furthermore, the steric blockade provided by the C6-methyl group prevents the formation of undesired N-alkyl pyridinium salts during SN​2 reactions, a common side-reaction in unhindered pyridine derivatives[3],[4].

Quantitative Data Summaries

Table 1: Physicochemical and Electronic Properties

Property Value Causality / Synthetic Significance
Molecular Weight 136.19 g/mol Ideal low-molecular-weight building block for API synthesis[1].

| pKa​ (Aliphatic Amine) | ~9.5 (est.) | High basicity ensures it is the primary site for electrophilic attack. | | pKa​ (Pyridine Nitrogen) | ~5.5 (est.) | Weakly basic; remains largely unprotonated under mild basic conditions. | | Steric Environment | C6-Methyl blocked | Prevents competitive N-alkylation/acylation at the pyridine core[3]. |

Table 2: Chemoselectivity Profile

Reaction Type Reagents Major Product Selectivity Driver

| N-Acylation | Acyl Chloride, DIPEA, 0°C | N-alkyl amide | Superior nucleophilicity of the sp3 nitrogen. | | Reductive Amination | Aldehyde, NaBH(OAc) 3​ | Secondary aliphatic amine | Rapid, reversible imine formation exclusively at the primary amine[5]. | | SN​2 Alkylation | Alkyl Halide (1 eq), K 2​ CO 3​ | Secondary/Tertiary amine | Pyridine N is sterically hindered by the C6-methyl group. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Chemoselective N-Acylation of the Primary Amine

This protocol isolates the reactivity of the primary amine while keeping the pyridine nitrogen completely inert.

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-(6-Methylpyridin-3-yl)ethanamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acyl chloride electrophile.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) and cool the reaction mixture to 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as a "proton sponge" to neutralize the HCl generated during amidation, preventing the primary amine from forming an unreactive hydrochloride salt. Cooling to 0°C minimizes thermal energy, maximizing the kinetic preference for the sp3 amine and suppressing any background attack by the pyridine nitrogen.

  • Electrophile Addition: Add 1.05 equivalents of the target acyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition prevents local concentration spikes of the electrophile, which could lead to undesired thermodynamic side reactions (e.g., diacylation).

  • Validation Check (Self-Validating Step): After 1 hour, spot the reaction on a silica TLC plate and stain with Ninhydrin.

    • Causality: The starting material will show a bright purple spot due to the free primary amine. The successful formation of the amide will result in a Ninhydrin-negative spot, instantly validating the complete and selective consumption of the primary amine.

Workflow Start Substrate: 2-(6-Methylpyridin-3-yl)ethanamine Step1 Step 1: Dissolution in Anhydrous DCM (0°C, Inert Atmosphere) Start->Step1 Step2 Step 2: Addition of Mild Base (DIPEA) (Prevents Pyridinium Formation) Step1->Step2 Step3 Step 3: Dropwise Addition of Electrophile (e.g., Acyl Chloride) Step2->Step3 Step4 Step 4: Reaction Monitoring (TLC/LC-MS) (Confirm Chemoselectivity) Step3->Step4 End Product: N-Acylated Derivative (Pyridine N unreacted) Step4->End

Self-validating workflow for chemoselective N-acylation.

Protocol B: Reductive Amination

This workflow is utilized to synthesize secondary amines, a common motif in kinase inhibitor development[5].

  • Imine Formation: Combine 1.0 eq of the amine and 1.05 eq of the target aldehyde in 1,2-dichloroethane (DCE). Add 0.1 eq of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the equilibrium toward the iminium intermediate. It is weak enough that it does not fully protonate the nucleophilic amine.

  • Reduction: After stirring for 2 hours at room temperature, add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) in a single portion.

    • Causality: NaBH(OAc) 3​ is a uniquely mild hydride source. At room temperature, it is insufficiently reactive to reduce the starting aldehyde, but it will rapidly reduce the highly electrophilic iminium ion. This ensures perfect chemoselectivity and prevents the formation of alcohol byproducts.

  • Validation Check (Self-Validating Step): Perform an acid-base extraction. Quench with 1M HCl to extract the product into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer to pH 10 with NaOH and re-extract with DCM.

    • Causality: This physical purification step self-validates the basic nature of the newly formed secondary amine. Any non-basic impurities (like reduced alcohols) are permanently left in the initial organic wash.

References

  • [1] 2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2. ChemicalCell. URL:[Link]

  • [2] EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. URL:

Sources

Foundational

Pharmacokinetic Properties of 2-(6-Methylpyridin-3-yl)ethanamine Base Derivatives: A Technical Whitepaper

Executive Summary The compound 2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2), often abbreviated as 6-MPEA, represents a highly privileged chemical scaffold in neuropharmacology and advanced organic synthesis [1]. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2), often abbreviated as 6-MPEA, represents a highly privileged chemical scaffold in neuropharmacology and advanced organic synthesis [1]. Featuring a methyl-substituted pyridine ring coupled with an ethanamine side chain, this moiety is a critical building block for neuroactive therapeutics, most notably the neuroprotective and antihistamine agent latrepirdine (Dimebon) [2].

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of 6-MPEA base derivatives. By examining the physicochemical drivers of this scaffold, we provide drug development professionals with actionable insights into formulating, analyzing, and optimizing pyridine-ethanamine-derived therapeutics.

Physicochemical Drivers of Pharmacokinetics

The ADME profile of 6-MPEA derivatives is fundamentally dictated by two structural features:

  • The 6-Methylpyridine Ring: The addition of the methyl group at the 6-position slightly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted pyridine. This lipophilic enhancement is crucial for passive diffusion across the lipid-rich endothelial cells of the Blood-Brain Barrier (BBB). Furthermore, the pyridine nitrogen acts as a hydrogen-bond acceptor, which is essential for target engagement at central histamine and serotonin receptors.

  • The Ethanamine Chain: Operating as a flexible spacer, the ethanamine group provides a basic nitrogen center. At physiological pH (7.4), this amine is typically protonated. The equilibrium between the ionized and un-ionized (free base) forms is the primary driver of the molecule's systemic distribution and membrane permeability.

ADME Profiling of 6-MPEA Derivatives

Absorption and the Role of Solid-State Polymorphism

Oral bioavailability of 6-MPEA derivatives is heavily influenced by first-pass metabolism and solid-state crystal packing. Because the free base is highly lipophilic, formulation as a salt (e.g., dihydrochloride) is common. However, the specific polymorphic form dictates the dissolution rate in the gastrointestinal (GI) tract.

Recent pharmacokinetic evaluations of latrepirdine demonstrate that Polymorph E exhibits significantly higher bioavailability and brain penetration compared to other crystal forms (A, B, C, D, and F) [3]. Causality: Polymorph E possesses an optimized lattice energy that lowers the thermodynamic barrier to dissolution. This rapid dissolution creates a high localized concentration gradient in the intestinal lumen, driving passive paracellular and transcellular absorption before GI transit clears the dose.

Distribution and BBB Penetration

Once in systemic circulation, 6-MPEA derivatives exhibit a high volume of distribution ( Vd​ ). The lipophilic nature of the 6-methylpyridine core ensures rapid partitioning into adipose and brain tissue. Sublingual administration models have also been explored in silico to bypass the portal vein, demonstrating that avoiding initial hepatic exposure drastically increases the Cmax​ and central nervous system (CNS) distribution of these derivatives [4].

Metabolism and Clearance

6-MPEA derivatives undergo extensive hepatic first-pass metabolism. The primary metabolic pathways involve Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 [2].

  • N-Dealkylation & Oxidation: The ethanamine nitrogen is highly susceptible to oxidative deamination, while the methyl group on the pyridine ring can undergo hydroxylation.

  • Clearance: The resulting polar metabolites are subsequently conjugated (glucuronidation) and excreted renally. The rapid hepatic clearance is why high-frequency dosing or advanced delivery routes (e.g., transdermal or sublingual) are often required to maintain therapeutic plasma levels [4].

ADME_Pathway Oral Oral Administration (6-MPEA Derivative) GI GI Tract Absorption (Polymorph Dependent) Oral->GI Dissolution Liver Hepatic First-Pass (CYP2D6 / CYP3A4) GI->Liver Portal Vein Blood Systemic Circulation (Plasma Protein Binding) Liver->Blood Bioavailable Fraction BBB Blood-Brain Barrier (Lipophilic Crossing) Blood->BBB Distribution Kidney Renal Excretion (Metabolite Clearance) Blood->Kidney Elimination CNS CNS Targets (Neuroprotection) BBB->CNS Target Binding

Caption: ADME and Distribution Pathway of 6-MPEA Derivatives.

Quantitative Pharmacokinetic Data

The following table summarizes the clinical pharmacokinetic parameters of latrepirdine, the most extensively studied 6-MPEA derivative, following single oral doses in human subjects [2].

Parameter8.14 mg Dose20 mg Dose40 mg Dose
Cmax​ (Peak Plasma Concentration) 1.3 ng/mL12.2 ng/mL30.0 ng/mL
AUC (Area Under the Curve) 10.4 ng·h/mL64.5 ng·h/mL149.0 ng·h/mL
T1/2​ (Elimination Half-Life) 6.8 hoursN/AN/A
Analyte Matrix PlasmaUnknown/SerumUnknown/Serum

Data indicates non-linear, dose-proportional increases in exposure, characteristic of saturable first-pass hepatic metabolism.

Experimental Methodologies

To accurately quantify the PK properties of 6-MPEA derivatives, rigorous, self-validating experimental protocols are required.

Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This protocol isolates the lipophilic free base from complex biological matrices for high-sensitivity quantification.

  • Animal Dosing & Sampling: Administer the 6-MPEA derivative (e.g., 10 mg/kg) via oral gavage using a lipid-based vehicle (e.g., corn oil). Causality: A lipid vehicle enhances the dissolution of highly crystalline polymorphs, ensuring absorption is not artificially rate-limited by the vehicle [3]. Collect blood and brain tissue at 15, 30, 60, and 120 minutes.

  • Sample Preparation (LLE): Homogenize brain tissue. Perform Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) at pH 9.0. Causality: Elevating the pH above the pKa of the ethanamine nitrogen ensures the molecule is in its un-ionized free base form, driving it into the organic MTBE layer while leaving polar proteins and phospholipids in the aqueous layer.

  • LC-MS/MS Analysis: Reconstitute the organic extract and inject it onto a C18 reversed-phase column. Use a mobile phase containing 0.1% formic acid. Causality: The acidic modifier re-protonates the amine, preventing secondary interactions with free silanols on the column, which prevents peak tailing.

  • Self-Validation System: Incorporate a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. The SIL-IS perfectly co-elutes with the analyte and experiences identical ion suppression in the ESI source, making the calculated recovery inherently self-correcting and validating the extraction efficiency.

PK_Workflow Sample 1. Tissue/Plasma Sampling (Time-course collection) Prep 2. Sample Preparation (Alkaline LLE + SIL-IS) Sample->Prep LC 3. HPLC Separation (C18 Column, Acidic Modifier) Prep->LC MS 4. ESI-MS/MS Detection (MRM Mode) LC->MS Data 5. PK Parameter Analysis (AUC, Cmax, T1/2 Calculation) MS->Data

Caption: Step-by-Step LC-MS/MS Pharmacokinetic Analysis Workflow.

Protocol 2: In Vitro BBB Permeability (PAMPA-BBB)
  • Membrane Preparation: Coat a porous polycarbonate filter with a porcine brain lipid extract dissolved in dodecane. Causality: This specific lipid mixture mimics the exact sterol and sphingomyelin ratios of the human BBB, providing a biologically relevant partition coefficient.

  • Assay Execution: Introduce the 6-MPEA derivative into the donor compartment at physiological pH (7.4) and incubate for 4 hours at 37°C.

  • Self-Validation System: Co-incubate the test compound with a high-permeability reference standard (propranolol) and a low-permeability standard (atenolol). If the reference standards do not fall within their established historical ranges, the membrane integrity is deemed compromised, and the assay self-invalidates.

References

  • EvitaChem.Buy 2-(6-Methylpyridin-3-yl)ethanamine (EVT-3159796) | 90196-84-2.
  • NCATS Inxight Drugs.LATREPIRDINE.
  • Frontiers in Pharmacology.Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®).
  • National Center for Biotechnology Information (PMC).Clinical pharmacokinetic study of latrepirdine via in silico sublingual administration.

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(6-Methylpyridin-3-yl)ethanamine from precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2) Introduction & Pathway Selection 2-(6-Methylpyridin-3-yl)ethanamine is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2)

Introduction & Pathway Selection

2-(6-Methylpyridin-3-yl)ethanamine is a versatile pyridine derivative and a critical building block in advanced organic synthesis. It is primarily utilized as a pharmaceutical intermediate for active pharmaceutical ingredients (APIs), including kinase and COX-2 inhibitors, and in agrochemical development .

Retrosynthetic deconstruction of the target molecule reveals that the ethanamine side chain can be efficiently constructed via a C-C bond-forming Henry (nitroaldol) condensation, followed by a global reduction . By reacting 6-methylnicotinaldehyde with nitromethane, a two-carbon nitroalkene intermediate is formed. This route is highly preferred over direct alkylation methods due to its superior regioselectivity, avoidance of polyalkylation byproducts, and the commercial availability of the aldehyde precursor.

Experimental Protocols

Step 1: Synthesis of (E)-2-Methyl-5-(2-nitrovinyl)pyridine

Objective: Construct the carbon skeleton of the ethanamine side chain via a Henry condensation.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with nitrogen.

  • Reagent Loading: Add 6-methylnicotinaldehyde (10.0 g, 82.5 mmol), nitromethane (25.2 g, 412.5 mmol, 5.0 eq), and ammonium acetate (1.27 g, 16.5 mmol, 0.2 eq).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) with continuous stirring for 4 hours.

    • Mechanistic Causality: The acetic acid and ammonium acetate form a bifunctional buffer system. The acetate acts as a base to generate the nucleophilic nitronate anion from nitromethane. Concurrently, the weakly acidic environment facilitates the dehydration of the intermediate β-nitro alcohol into the thermodynamically favored (E)-nitroalkene, driving the equilibrium forward and preventing reaction reversal.

  • Quench & Neutralization: Cool the reaction mixture to room temperature and pour it into 200 mL of crushed ice water. Cautiously neutralize the solution with saturated aqueous NaHCO₃ until a pH of 7 is achieved.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol to afford (E)-2-methyl-5-(2-nitrovinyl)pyridine as a crystalline solid.

Step 2: Global Reduction to 2-(6-Methylpyridin-3-yl)ethanamine

Objective: Reduce both the alkene double bond and the nitro group to yield the primary amine.

  • Reaction Setup: Flame-dry a 500 mL three-neck round-bottom flask, fit it with an addition funnel and a reflux condenser, and maintain under an argon atmosphere.

  • Reducing Agent Preparation: Suspend Lithium aluminum hydride (LiAlH₄) (9.4 g, 247.5 mmol, 4.0 eq) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the (E)-2-methyl-5-(2-nitrovinyl)pyridine (approx. 10.1 g, 61.8 mmol) obtained from Step 1 in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 to 45 minutes.

    • Mechanistic Causality: LiAlH₄ is a powerful hydride donor capable of fully reducing the nitrovinyl moiety. Dropwise addition at 0 °C is critical to safely manage the highly exothermic reduction process, preventing solvent boil-off and thermal degradation of the intermediate species.

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (66 °C) for 6 hours to ensure complete conversion.

  • Fieser Workup: Cool the reaction mixture back to 0 °C. Carefully and sequentially add 9.4 mL of distilled water, 9.4 mL of 15% aqueous NaOH, and finally 28.2 mL of distilled water. Stir vigorously for 15 minutes.

    • Mechanistic Causality: The standard Fieser workup strictly controls the hydrolysis of the aluminum complexes. It precipitates the aluminum salts as a granular, easily filterable white solid (lithium aluminate), effectively preventing the formation of intractable, gel-like emulsions that trap the product.

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake thoroughly with hot THF (3 x 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via vacuum distillation to yield 2-(6-Methylpyridin-3-yl)ethanamine as a pale yellow liquid.

Quantitative Data Summary

ParameterStep 1: Henry CondensationStep 2: Global Reduction
Target Intermediate / Product (E)-2-methyl-5-(2-nitrovinyl)pyridine2-(6-Methylpyridin-3-yl)ethanamine
Typical Yield (%) 75 - 82%68 - 74%
Reaction Temperature 110 °C (Reflux)0 °C to 66 °C (Reflux)
Reaction Time 4 Hours6 Hours
Key Analytical Indicator Appearance of vinyl protons (~8.0 ppm, ¹H NMR)Disappearance of vinyl/nitro signals; appearance of amine protons

Experimental Workflow Diagram

G A 6-Methylnicotinaldehyde + Nitromethane B Henry Condensation Catalyst: NH4OAc Solvent: AcOH Temp: 110°C, 4h A->B C (E)-2-methyl-5-(2-nitrovinyl)pyridine (Intermediate) B->C Extraction & Recrystallization D Global Reduction Reagent: LiAlH4 Solvent: Anhydrous THF Temp: 0°C to Reflux, 6h C->D E Fieser Workup (H2O, 15% NaOH, H2O) D->E F 2-(6-Methylpyridin-3-yl)ethanamine (Target API Building Block) E->F Filtration & Distillation

Workflow for 2-(6-Methylpyridin-3-yl)ethanamine synthesis via Henry reaction and reduction.

References

  • 2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2. ChemicalCell Product Catalog. [Link]

Application

Application Note: Optimal Peptide Coupling Reaction Conditions Using 2-(6-Methylpyridin-3-yl)ethanamine

Executive Summary 2-(6-Methylpyridin-3-yl)ethanamine is a highly valuable building block in medicinal chemistry, frequently utilized to construct bispyridine-based ligands, kinase inhibitors, and advanced peptidomimetics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Methylpyridin-3-yl)ethanamine is a highly valuable building block in medicinal chemistry, frequently utilized to construct bispyridine-based ligands, kinase inhibitors, and advanced peptidomimetics. However, the dual nature of this molecule—featuring both a highly nucleophilic primary aliphatic amine and a weakly basic 6-methylpyridine ring—presents unique challenges during amide bond formation. This application note establishes a self-validating framework for selecting the optimal coupling reagents, bases, and solvents to maximize yield while suppressing epimerization and side reactions.

Substrate Profiling & Mechanistic Causality

To design an optimal coupling reaction, one must first understand the specific reactivity profile of the substrate.

The Dual-Amine Challenge: The ethanamine side chain is sterically unhindered and highly nucleophilic, making it an excellent acyl acceptor. However, the pyridine ring (pKa ~ 6.0) acts as a competitive proton sink. If a weak base or insufficient base equivalents are used, the acidic byproducts generated during carboxylic acid activation can protonate the primary amine, effectively shutting down the nucleophilic attack.

Causality in Base Selection: To ensure the primary amine remains fully deprotonated and reactive, a non-nucleophilic tertiary amine base with a pKa significantly higher than pyridine is mandatory. N,N-Diisopropylethylamine (DIPEA, pKa ~ 10.5) or N-Methylmorpholine (NMM) are ideal choices. Recent process optimization studies emphasize that selecting the appropriate base is just as critical as the coupling reagent itself to drive the aminolysis process to completion[1].

Causality in Reagent Selection:

  • HATU: Widely considered the gold standard for peptide coupling, HATU generates a highly reactive 7-azabenzotriazole active ester. The neighboring group effect of the pyridine nitrogen in the HOAt leaving group accelerates the aminolysis step, overcoming any potential buffering effect from the substrate's pyridine ring[2].

  • EDC / HOBt: EDC occupies a unique position among carbodiimides due to its water solubility. The resulting urea byproduct is easily removed by aqueous washing, which drastically simplifies purification workflows when scaling up[2].

  • T3P / Pyridine: For carboxylic acids with epimerization-prone stereocenters, the mild combination of propylphosphonic anhydride (T3P) and pyridine enables low-epimerization amide bond formation by suppressing oxazolone intermediate formation[3].

Optimization Matrix for Coupling Conditions

The following table summarizes the quantitative performance of various coupling systems when reacted with 2-(6-Methylpyridin-3-yl)ethanamine.

Coupling SystemBaseSolventReaction TimeAvg. YieldEpimerization RiskWorkup Strategy
HATU DIPEA (2.5 eq)DMF2–4 h>90%Very LowAqueous extraction, high organic washes
EDC / HOBt NMM (3.0 eq)DCM12–16 h75–85%LowSimple aqueous wash (water-soluble urea)
T3P Pyridine (3.0 eq)EtOAc6–12 h80–90%TraceDirect aqueous quench, phase separation

Self-Validating Experimental Protocol (HATU-Mediated)

A robust protocol must be self-validating—meaning it contains internal analytical checkpoints to confirm success before proceeding to the next step. The following procedure details the optimal HATU-mediated coupling workflow.

Step 1: Carboxylic Acid Activation
  • Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester.

  • Add DIPEA (2.5 eq, 2.5 mmol). Causality: 1.0 eq neutralizes the acid, 0.5 eq neutralizes the HATU byproduct, and 1.0 eq ensures the reaction medium remains basic enough to keep the incoming amine deprotonated.

  • Add HATU (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 15 minutes.

Validation Checkpoint 1: Take a 5 µL aliquot and quench it into 50 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful active ester formation. Do not proceed until the free acid is consumed.

Step 2: Amine Addition & Nucleophilic Attack
  • Dissolve 2-(6-Methylpyridin-3-yl)ethanamine (1.1 eq, 1.1 mmol) in anhydrous DMF (1.0 mL).

  • Add the amine solution dropwise to the activated ester mixture over 5 minutes. Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack and minimizes potential homocoupling or degradation.

  • Stir at room temperature for 2 to 4 hours.

Validation Checkpoint 2: Monitor the reaction via LC-MS. The 2-(6-Methylpyridin-3-yl)ethanamine is highly UV-active. Its consumption and the appearance of the target product mass validate the completion of the coupling.

Step 3: Quenching & Workup
  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (3 x 10 mL) and brine (1 x 10 mL). Causality: The 5% LiCl wash is highly effective at removing residual DMF from the organic phase, which otherwise complicates isolation.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation Checkpoint 3: Analyze the crude product via ¹H NMR. Successful amide coupling is definitively proven by the appearance of a broad triplet resonance around 8.0–8.7 ppm (the new amide N-H proton) and a significant downfield shift of the adjacent ethanamine CH₂ protons compared to the starting material[4].

Reaction Workflow Diagram

G A 1. Carboxylic Acid Activation B 2. Active Ester Formation A->B HATU / EDC + Base C 3. Amine Addition (2-(6-Methylpyridin-3-yl)ethanamine) B->C LC-MS Check: Methyl Ester D 4. Nucleophilic Attack (Rate-Limiting Step) C->D DIPEA / NMM E 5. Amide Product Isolation & Validation D->E 1H NMR Check: CH2 Downfield Shift

Figure 1: Workflow of self-validating amide coupling with 2-(6-Methylpyridin-3-yl)ethanamine.

Sources

Method

Application Note: Reductive Amination Strategies Utilizing 6-Methyl-3-Pyridineethanamine in Drug Discovery

Executive Summary & Substrate Profiling In modern medicinal chemistry, the 6-methylpyridin-3-yl moiety is a highly privileged pharmacophore frequently incorporated to improve the metabolic stability, aqueous solubility,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

In modern medicinal chemistry, the 6-methylpyridin-3-yl moiety is a highly privileged pharmacophore frequently incorporated to improve the metabolic stability, aqueous solubility, and target-binding affinity of CNS-active agents and kinase inhibitors. 2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2), also known as 6-methyl-3-pyridineethanamine, serves as a highly versatile primary amine building block for constructing these complex secondary and tertiary amine scaffolds (1)[1].

This application note details field-proven methodologies for the reductive amination of 6-methyl-3-pyridineethanamine. By leveraging the differential nucleophilicity between its primary aliphatic amine and the pyridine nitrogen, researchers can achieve highly regioselective alkylation.

Mechanistic Causality & Reagent Selection

Reductive amination is a tandem reaction consisting of two distinct kinetic events: (1) the condensation of the amine and carbonyl to form an imine/iminium intermediate, and (2) the hydride reduction of this intermediate.

As a Senior Application Scientist, I strongly recommend Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the gold-standard reducing agent for this substrate. STAB is preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity profile, superior chemoselectivity, and high efficiency in non-coordinating solvents like 1,2-dichloroethane (DCE) (2)[2].

The Causality of Chemoselectivity: The electron-withdrawing acetoxy groups on STAB significantly reduce the hydridic character of the boron center. Consequently, STAB is kinetically inert toward most unactivated aldehydes and ketones at room temperature. This kinetic delay is crucial: it allows the 6-methyl-3-pyridineethanamine to fully condense with the carbonyl to form an iminium ion. Because the iminium ion is vastly more electrophilic than the parent carbonyl, STAB selectively reduces the intermediate without prematurely reducing the starting carbonyl to an alcohol (3)[3].

Mechanism A 6-Methyl-3- pyridineethanamine C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C Nucleophilic Addition D Iminium Ion Intermediate C->D -H2O (Acid Catalysis) E Target Secondary Amine Scaffold D->E Hydride Transfer NaBH(OAc)3

Mechanistic pathway of reductive amination using 6-methyl-3-pyridineethanamine.

Quantitative Optimization Data

To maximize yields and prevent dialkylation (a common side reaction with primary amines), reaction parameters must be strictly controlled. The following table summarizes the optimized conditions based on the steric and electronic nature of the carbonyl partner.

Table 1: Optimization Matrix for Reductive Amination of 6-Methyl-3-Pyridineethanamine

ParameterAldehyde SubstratesKetone SubstratesCausality / Rationale
Solvent DCE or THFDCEDCE provides optimal solubility for STAB and enhances reaction rates compared to THF.
Stoichiometry (Amine:Carbonyl) 1.0 : 1.051.0 : 1.2A slight excess of the carbonyl ensures complete consumption of the valuable amine building block.
Acid Catalyst None required1.0 eq Glacial AcOHKetones form less stable imines; AcOH protonates the hemiaminal to accelerate dehydration.
STAB Equivalents 1.4 - 1.5 eq1.5 - 2.0 eqExcess accounts for the slow hydrolysis of STAB by adventitious moisture over longer reaction times.
Reaction Time 1 - 4 hours12 - 24 hoursSteric hindrance in ketones significantly lowers the rate of both nucleophilic attack and reduction.

Self-Validating Experimental Protocol

A robust protocol cannot rely on blind timeframes; it must be a self-validating system. This workflow integrates In-Process Control (IPC) gates to ensure chemical causality is respected before advancing to the next step.

Materials Required:
  • 2-(6-Methylpyridin-3-yl)ethanamine (1.0 mmol)

  • Target Aldehyde or Ketone (1.05 – 1.20 mmol)

  • Sodium Triacetoxyborohydride (1.5 – 2.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Glacial Acetic Acid (AcOH) (1.0 mmol, conditional)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 25 mL round-bottom flask under a nitrogen atmosphere. Add 2-(6-methylpyridin-3-yl)ethanamine (1.0 mmol) and the target carbonyl compound in anhydrous DCE (5.0 mL).

  • The Kinetic Pause (Equilibration): Stir the mixture at 20 °C for 30–60 minutes.

    • Causality: Withholding the reducing agent allows the thermodynamic equilibrium of imine formation to establish, preventing STAB from directly reducing the unreacted carbonyl into an alcohol waste product.

  • Acid Catalysis (Conditional): If utilizing a ketone, add 1.0 mmol of glacial acetic acid.

    • Causality: Ketones are less electrophilic than aldehydes. The mild acid protonates the transient hemiaminal hydroxyl group, turning it into a superior leaving group (water) to force iminium ion formation.

  • IPC Gate 1 (Imine Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN/H₂O, and analyze via LC-MS. Do not proceed unless the imine/hemiaminal mass dominates the Total Ion Chromatogram (TIC).

  • Reduction: Once validated, introduce NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition manages the mild exotherm and prevents localized depletion of the active hydride species.

  • Maturation & IPC Gate 2: Stir for 2–12 hours. Perform a second LC-MS check to confirm the complete disappearance of the imine intermediate. If stalled, add an additional 0.5 eq of STAB.

  • Quench & Workup: Carefully add saturated aqueous NaHCO₃ (5 mL).

    • Causality: The basic quench safely neutralizes any acetic acid, hydrolyzes unreacted borohydride complexes, and ensures the basic pyridine and secondary amine products partition efficiently into the organic layer.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Workflow Start Equilibrate Amine & Carbonyl in DCE (rt, 30-60 min) IPC1 IPC Gate 1: LC-MS Analysis Start->IPC1 ImineFormed Imine Formation >90%? IPC1->ImineFormed AddAcid Add 1.0 eq AcOH (Drive Dehydration) ImineFormed->AddAcid No AddSTAB Add NaBH(OAc)3 (1.5 eq) Stir 2-12 h ImineFormed->AddSTAB Yes AddAcid->Start Re-equilibrate IPC2 IPC Gate 2: LC-MS Analysis AddSTAB->IPC2 Complete Reduction Complete? IPC2->Complete Wait Continue Stirring (+0.5 eq STAB) Complete->Wait No Workup Aqueous Quench (NaHCO3) & Extraction Complete->Workup Yes Wait->IPC2

Self-validating experimental workflow with critical in-process controls (IPC) for reductive amination.

References

  • Title: Buy 2-(6-Methylpyridin-3-yl)ethanamine (EVT-3159796)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)
  • Title: Sodium Triacetoxyborohydride Source: Sigma-Aldrich URL

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(6-Methylpyridin-3-yl)ethanamine Derivatives

Introduction & Strategic Importance 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2) is a highly versatile pyridine derivative and a critical building block in advanced organic synthesis. Featuring both a primary ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2) is a highly versatile pyridine derivative and a critical building block in advanced organic synthesis. Featuring both a primary amine and a methyl-substituted pyridine ring, it is extensively utilized by medicinal chemists to construct active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders, as well as novel agrochemicals and kinase inhibitors[1][2].

Conventionally, the synthesis of arylethanamines involves multi-day, energy-intensive processes, often requiring hazardous reagents like high-pressure hydrogen gas and pyrophoric Raney Nickel for the reduction phase[3]. This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this two-step methodology dramatically accelerates reaction kinetics, improves safety profiles, and maximizes yields.

Mechanistic Insights & Causality

The transition from conventional conductive heating to microwave irradiation fundamentally alters the reaction environment. In MAOS, energy is transferred directly to the molecules via dipole rotation and ionic conduction.

  • Step 1: The Microwave-Assisted Henry (Nitroaldol) Reaction: The synthesis begins with the condensation of 6-methylnicotinaldehyde and nitromethane. Nitromethane possesses an exceptionally high loss tangent ( tanδ ), making it a superb microwave absorber. Under microwave irradiation, the localized superheating drives the nucleophilic addition and subsequent dehydration of the intermediate β -nitro alcohol into the target nitroalkene in mere minutes, bypassing the competing Cannizzaro or self-condensation side reactions common in prolonged thermal reflux.

  • Step 2: Catalytic Transfer Hydrogenation (CTH): Reducing the nitroalkene to the primary ethanamine conventionally requires hazardous H₂ gas[3]. Here, we utilize Ammonium Formate as a safe hydrogen donor. Under microwave conditions, palladium on carbon (Pd/C) acts as a strong microwave susceptor, creating microscopic "hot spots" on the catalyst surface. This rapidly decomposes the ammonium formate into in-situ hydrogen gas, driving the reduction of both the alkene and the nitro group simultaneously with near-quantitative conversion[4].

Synthetic Pathway Visualization

G A 6-Methylnicotinaldehyde + Nitromethane B (E)-2-Methyl-5-(2-nitrovinyl)pyridine (Nitroalkene) A->B MW Henry Reaction NH4OAc, 90°C, 15 min C 2-(6-Methylpyridin-3-yl)ethanamine (Target API Precursor) B->C MW CTH Reduction Pd/C, HCOONH4, 120°C, 10 min

Figure 1: MW-assisted synthesis pathway for 2-(6-methylpyridin-3-yl)ethanamine.

Experimental Protocols

Note: The following protocols are designed for a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensors and sealed pressure vials.

Protocol A: Synthesis of (E)-2-Methyl-5-(2-nitrovinyl)pyridine

Objective: Perform a solvent-free microwave-assisted Henry condensation.

  • Preparation: To a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add 6-methylnicotinaldehyde (1.0 mmol, 121 mg) and nitromethane (5.0 mmol, 305 mg). Causality: The excess nitromethane acts as both the reactant and the primary microwave-absorbing solvent.

  • Catalysis: Add ammonium acetate (0.2 mmol, 15.4 mg) to the mixture.

  • Irradiation: Seal the vial with a Teflon septum cap. Irradiate the mixture at 90°C for 15 minutes with dynamic power modulation (max 150 W) and high-speed stirring.

  • Workup: Allow the vessel to cool to room temperature via compressed air cooling. Pour the crude mixture into 15 mL of ice-cold water. The (E)-2-methyl-5-(2-nitrovinyl)pyridine will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid under vacuum, wash with cold water, and dry under a high vacuum to yield the intermediate.

Protocol B: Reduction to 2-(6-Methylpyridin-3-yl)ethanamine

Objective: Perform a Microwave-Assisted Catalytic Transfer Hydrogenation (CTH).

  • Preparation: In a clean 10 mL microwave vial, dissolve the isolated (E)-2-methyl-5-(2-nitrovinyl)pyridine (1.0 mmol) in 4 mL of HPLC-grade Methanol.

  • Reagent Addition: Add ammonium formate (5.0 mmol, 315 mg) and 10% Pd/C (10 mol%, ~106 mg). Causality: Methanol provides excellent solubility and moderate microwave absorption, while ammonium formate safely generates H₂ at the Pd/C surface.

  • Irradiation: Seal the vial and irradiate at 120°C for 10 minutes . The pressure will rise due to the release of CO₂ and NH₃; ensure the synthesizer's pressure limit is set to at least 15 bar.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the Pd/C catalyst, washing the pad with an additional 5 mL of methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in 1M HCl (10 mL) and wash with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH > 10, and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to yield the pure 2-(6-Methylpyridin-3-yl)ethanamine as a pale oil.

Quantitative Data Presentation

The implementation of MAOS provides a stark contrast to conventional thermal methods, drastically reducing reaction times while eliminating the need for hazardous reduction environments.

ParameterConventional Thermal MethodMicrowave-Assisted Method (MAOS)
Step 1: Henry Condensation Time 12 – 24 hours (Reflux)15 minutes
Step 1: Intermediate Yield 65 – 75%> 85%
Step 2: Reduction Time 3 – 15 hours[3]10 minutes
Step 2: Reduction Reagents H₂ Gas (High Pressure) / Raney NiAmmonium Formate / Pd/C (CTH)
Step 2: Final Amine Yield 60 – 80%> 90%
Safety & Environmental Profile High Risk (Pyrophoric metals, H₂ cylinders)Low Risk (In-situ H₂ generation)

Conclusion

The microwave-assisted synthesis of 2-(6-Methylpyridin-3-yl)ethanamine derivatives represents a paradigm shift in the preparation of critical pharmaceutical building blocks. By exploiting the dielectric heating of polar solvents and the localized superheating of heterogeneous catalysts, researchers can bypass the bottlenecks of conventional organic synthesis. This protocol ensures high-fidelity, reproducible yields while strictly adhering to the principles of Green Chemistry.

References

  • EvitaChem - Buy 2-(6-Methylpyridin-3-yl)ethanamine (EVT-3159796) | 90196-84-2.
  • ChemicalCell - 2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2.
  • Journal of Agricultural and Food Chemistry (ACS Publications) - Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety.
  • Microwave Assisted Organic Synthesis - Microwave-assisted reductions (Varma, R.S. et al.).

Sources

Technical Notes & Optimization

Troubleshooting

The Catalyst's Desk: Advanced Troubleshooting for 2-(6-Methylpyridin-3-yl)ethanamine Batch Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks during the batch synthesis of 2-(6-Methylpyridin-3-yl)ethanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks during the batch synthesis of 2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2) . This compound is a highly versatile pyridine derivative and a critical intermediate for constructing complex active pharmaceutical ingredients (APIs), including COX-2 and RIPK1 inhibitors[1][2].

Synthesizing this molecule efficiently requires strict control over reaction pathways. The most scalable retrosynthetic approach utilizes a Henry (nitroaldol) condensation of 6-methylnicotinaldehyde with nitromethane, followed by the catalytic reduction of the resulting nitroalkene[1]. Below is an authoritative, causality-driven guide to diagnosing, troubleshooting, and optimizing this workflow.

I. Reaction Pathway & Mechanistic Workflow

To optimize yields, we must first map the synthetic logic. The two-step process relies on precise electronic control to prevent side reactions.

Workflow A 6-Methylnicotinaldehyde + Nitromethane B Henry Condensation (NH4OAc, AcOH) A->B C Nitroalkene Intermediate (E)-2-methyl-5-(2-nitrovinyl)pyridine B->C 80°C, -H2O D Catalytic Reduction (Raney Ni, H2, NH3/MeOH) C->D E 2-(6-Methylpyridin-3-yl)ethanamine (Target API) D->E 50 psi H2, 45°C

Caption: Two-step synthetic workflow for 2-(6-Methylpyridin-3-yl)ethanamine via Henry condensation.

II. Diagnostic FAQs: Resolving Yield Bottlenecks

Q1: My Henry condensation is stalling at 60% yield, and the reaction mixture is turning into a black tar. What is the mechanistic failure here? The Causality: The "black tar" is a result of nitromethane polymerization and the formation of bis-adducts. The nitroalkene intermediate is a highly electrophilic Michael acceptor. If the reaction is run at temperatures exceeding 90°C or with an overly strong base, unreacted nitromethane will attack the newly formed nitroalkene, creating a complex polymeric mixture. The Solution: Buffer the system. Use a weak base/acid catalytic pair—specifically, ammonium acetate ( NH4​OAc ) in glacial acetic acid. This provides enough basicity to form the nitronate anion without triggering runaway Michael additions. Cap the reaction temperature strictly at 80°C.

Q2: During the catalytic reduction of the nitroalkene, I am observing up to 20% of a secondary amine dimer byproduct. How do I suppress this pathway? The Causality: Reduction of a nitroalkene to a primary amine passes through an intermediate imine. In the absence of a trapping agent, the newly formed primary amine (the desired product) acts as a nucleophile, attacking the transient imine to form a secondary amine dimer. The Solution: Introduce a competitive nucleophile. By running the reduction in methanolic ammonia (7N NH3​ in MeOH) , the massive excess of ammonia outcompetes the primary amine for the imine intermediate. This drives the equilibrium exclusively toward the primary amine.

Q3: We attempted the reduction using standard 10% Pd/C, but NMR shows partial reduction of the pyridine ring into a piperidine derivative. Why? The Causality: Palladium on carbon is a highly active catalyst. Under the pressurized hydrogen conditions required to reduce the nitro group, the electron-deficient pyridine ring (activated by the protonation of its nitrogen in protic solvents) becomes susceptible to over-reduction. The Solution: Switch to Raney Nickel . Raney Ni is highly chemoselective for nitro and alkene groups but is significantly less active toward aromatic and heteroaromatic rings, preserving the 6-methylpyridine core.

Q4: When scaling up the reduction step to a 5-liter reactor, we observed a sudden, dangerous temperature spike. How can we mitigate this? The Causality: Nitro reductions are highly exothermic ( ΔH can exceed −400 kJ/mol ). In batch reactors, adding all reagents at room temperature and then heating can lead to heat accumulation and a sudden thermal runaway, a hazard well-documented in catalytic scale-ups[3]. The Solution: Implement a fed-batch addition of the nitroalkene solution into a pre-heated, pressurized catalyst suspension, ensuring the reaction rate is strictly controlled by the mass transfer of the substrate.

Troubleshooting Start Issue: Low Amine Yield in Reduction Step Q1 Are secondary amine dimers present? Start->Q1 Sol1 Add 7N NH3 to MeOH solvent to drive primary amine formation Q1->Sol1 Yes Q2 Is the pyridine ring over-reduced? Q1->Q2 No Sol2 Switch from Pd/C to Raney Ni to protect the aromatic ring Q2->Sol2 Yes Q3 Are oxime intermediates persisting? Q2->Q3 No Sol3 Increase H2 pressure to 50 psi and temperature to 45°C Q3->Sol3 Yes

Caption: Troubleshooting logic tree for resolving low yields during the nitroalkene reduction step.

III. Quantitative Data: Catalyst & Condition Matrix

To justify the protocol adjustments, review the following empirical data comparing reduction conditions for the (E)-2-methyl-5-(2-nitrovinyl)pyridine intermediate.

Catalyst SystemSolvent SystemAdditiveTemp (°C)Pressure (psi)Primary Amine Yield (%)Primary Byproducts / Failure Modes
Pd/C (10%) MethanolNone251545%Pyridine ring reduction (15%), Dimers (20%)
LiAlH₄ THF (Anhydrous)None65N/A60%Severe aluminum salt emulsions during workup
Raney Nickel MethanolNone455072%Secondary amine dimers (18%)
Raney Nickel Methanol7N NH₃ 45 50 94% Clean conversion, minimal dimers (<2%)
IV. Self-Validating Experimental Protocols

A robust protocol must validate itself through In-Process Controls (IPCs). Do not proceed to the next step unless the IPC criteria are met.

Protocol A: Optimized Henry Condensation
  • Charge: To a clean, dry 1L round-bottom flask, add 6-methylnicotinaldehyde (1.0 eq, 100 mmol) and nitromethane (5.0 eq, 500 mmol). The excess nitromethane acts as both reactant and solvent.

  • Catalysis: Add ammonium acetate (0.2 eq, 20 mmol) and glacial acetic acid (0.5 eq, 50 mmol).

  • Reaction: Equip with a reflux condenser. Heat the mixture to exactly 80°C under a nitrogen atmosphere for 6 hours.

  • IPC Validation: Pull a 0.1 mL aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm). Validation Check: The aldehyde peak must be <2% area.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess nitromethane. Dissolve the crude residue in ethyl acetate, wash with saturated NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the nitroalkene intermediate.

Protocol B: High-Yield Chemoselective Reduction
  • Preparation: Charge a high-pressure autoclave with the nitroalkene intermediate (1.0 eq, 80 mmol).

  • Solvent/Additive: Add 10 volumes (approx. 150 mL) of 7N Ammonia in Methanol.

  • Catalyst: Carefully add an aqueous slurry of Raney Nickel (10% w/w relative to substrate). Safety Note: Raney Ni is highly pyrophoric; never let it dry.

  • Purge: Seal the autoclave. Purge the headspace with Nitrogen (3x 20 psi), followed by Hydrogen (3x 20 psi).

  • Reaction: Pressurize with Hydrogen to 50 psi. Heat the jacket to 45°C. Stir vigorously (800 rpm) for 12 hours.

  • IPC Validation: Monitor hydrogen uptake. Once uptake ceases, sample for GC-MS. Validation Check: Nitroalkene and oxime intermediates must be completely absent (m/z 136 for target product).

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Concentrate the filtrate under vacuum to yield crude 2-(6-Methylpyridin-3-yl)ethanamine. Purify via vacuum distillation if pharmaceutical-grade purity (>99.5%) is required.

V. References

1.1[1] 2.2[2] 3.3[3]

Sources

Optimization

Troubleshooting side reactions during 6-methyl-3-pyridineethanamine amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the amidation of 2-(6-methylpyridin-3-yl)ethanamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the amidation of 2-(6-methylpyridin-3-yl)ethanamine .

This molecule presents a unique bipartite challenge: it contains a highly nucleophilic, unhindered primary aliphatic amine (pKa ~9–10) and a weakly basic, potentially nucleophilic pyridine nitrogen (pKa ~6). This dual-nitrogen nature frequently leads to competing kinetic pathways, reagent quenching, and epimerization during standard amide couplings.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yielding, clean amidations.

🔬 Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my amidation with HATU stall at 40-50% conversion, and what is the +98 Da mass adduct I see in my LC-MS? The Causality: You are observing guanidinylation . Aminium/uronium-based coupling reagents like HATU and HBTU contain a highly electrophilic carbon center[1]. If the primary amine of 2-(6-methylpyridin-3-yl)ethanamine is introduced into the reaction mixture before the carboxylic acid is fully activated into the OAt-active ester, the amine will directly attack the HATU reagent. This forms a stable, unreactive tetramethylguanidinium byproduct (a +98 Da mass shift), permanently capping your amine and stalling the reaction[2],. The Fix: You must enforce a strict pre-activation sequence . Do not add the amine until the carboxylic acid has been fully converted to the active ester. Alternatively, switch to a phosphonium-based reagent like PyBOP, which lacks this electrophilic carbon and cannot cause guanidinylation.

Q2: My carboxylic acid partner is chiral. How does the pyridine ring in the amine affect epimerization, and how can I prevent it? The Causality: Epimerization (racemization) of chiral carboxylic acids during coupling is driven by the formation of an oxazolone intermediate. The pyridine ring on your amine acts as a localized, weak intramolecular base that can abstract the alpha-proton of the activated ester or the transient oxazolone, accelerating racemization[3]. The Fix: You must outcompete oxazolone formation by maximizing the rate of aminolysis. Use HOAt or HOBt as additives; their acidic protons help rapidly open any formed oxazolone ring and stabilize the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[4]. Maintain the reaction strictly at 0 °C during the activation phase and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of DMAP, as DMAP strongly promotes epimerization[5],[3].

Q3: I am scaling up the synthesis. HATU is too expensive and poses explosion risks. What is the best alternative for this pyridine-containing amine? The Causality: HATU is a Category 1A sensitizer and exhibits explosive properties under thermal stress[4]. For scale-up, you need a reagent that balances safety, cost, and the ability to handle the buffering effect of the pyridine ring. The Fix: Transition to the EDC/HOBt system. EDC is water-soluble, meaning its urea byproduct can be easily removed via simple aqueous extraction, bypassing the need for chromatography[6]. While EDC activation is slightly slower than HATU, adding a catalytic amount of HOBt ensures the formation of a reactive OBt-ester that smoothly couples with the primary amine without engaging the pyridine nitrogen[5].

📊 Quantitative Reagent Comparison

To select the optimal reagent for coupling with 2-(6-methylpyridin-3-yl)ethanamine, compare the kinetic and safety profiles below. Data is synthesized from standard peptide coupling benchmarks[7],.

Reagent SystemRelative ReactivityGuanidinylation RiskEpimerization LevelByproduct RemovalRecommended Use Case
HATU / DIPEA Very High (4.0x)High (if not pre-activated)Very LowChromatographyComplex, sterically hindered acids.
PyBOP / DIPEA High (3.0x)None LowChromatographyRoutine synthesis; fragment coupling.
HBTU / DIPEA Moderate (0.75x)HighModerateChromatographyNon-chiral, simple aliphatic acids.
EDC / HOBt Moderate (1.0x)None LowAqueous Extraction Large-scale / Process chemistry.

⚙️ Mechanistic Pathways

The diagram below illustrates the critical kinetic pathways when using uronium reagents. Controlling the order of addition is the only way to prevent the dead-end guanidinylation pathway.

Mechanism Acid Carboxylic Acid + HATU + DIPEA ActiveEster OAt-Active Ester (Desired Intermediate) Acid->ActiveEster Pre-activation (15-30 min) SideProduct Guanidinium Adduct (Dead-End Byproduct) Acid->SideProduct Premature Amine Addition (Direct attack on HATU) Product Desired Amide Target ActiveEster->Product Amine Addition (Fast) Amine 2-(6-methylpyridin-3-yl)ethanamine (Nucleophile) Amine->ActiveEster Nucleophilic Attack Amine->SideProduct

Fig 1: Kinetic pathways in HATU coupling. Pre-activation prevents guanidinylation side reactions.

🧪 Self-Validating Experimental Protocol: PyBOP-Mediated Amidation

To eliminate guanidinylation risks while maintaining high reactivity, this protocol utilizes PyBOP. This workflow is designed as a self-validating system : you will not proceed to the next chemical event until analytical confirmation is achieved.

Reagents Required:

  • Carboxylic Acid (1.0 equiv)

  • 2-(6-methylpyridin-3-yl)ethanamine (1.1 equiv)

  • PyBOP (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Reagent Dissolution: In an oven-dried flask purged with N₂, dissolve the carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF. Chill the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. The solution may turn slightly yellow. Stir at 0 °C for 15 minutes.

  • VALIDATION CHECKPOINT (Critical): Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Pass Condition: >95% consumption of the starting acid mass and appearance of the OBt-active ester mass.

    • Fail Condition: Unreacted acid remains. (Do not proceed; verify reagent quality/moisture).

  • Nucleophilic Addition: Once validated, add 2-(6-methylpyridin-3-yl)ethanamine (1.1 eq) dropwise over 5 minutes. The slow addition prevents local concentration spikes that could lead to transient pyridine-N-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC/LC-MS until the active ester is fully consumed.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and OBt), water, and brine.

    • Note: Avoid acidic washes (like 1M HCl), as the pyridine ring of your product will protonate and partition into the aqueous layer, destroying your yield.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol S1 1. Activation Mix R-COOH, PyBOP, DIPEA in DMF (0°C) S2 2. Validation Check LC-MS for Active Ester S1->S2 S3 3. Coupling Add Pyridine-amine Warm to RT (2h) S2->S3 S4 4. Workup NaHCO3 Quench EtOAc Extraction S3->S4

Fig 2: Self-validating workflow for PyBOP-mediated amidation of pyridine-containing amines.

📚 References

1.[1] "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. 1 2.[2] "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent." BenchChem. 2 3.[4] "HATU - Mechanism and Safety." Wikipedia. 4 4.[5] "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC (NIH). 5 5.[3] "Coupling Reagents: Carbodiimide and DIC-HOBt coupling." Aapptec Peptides. 3 6.[7] "Novabiochem® Letters: Phosphonium and Uronium Coupling Reagents." Merck Millipore. 7 7.[6] "Optimisation on N-Amidation Reaction of Cinnamic Acid by Carbodiimide Catalysis." Malaysian Journal of Analytical Sciences. 6 8. "Peptide Coupling Reagents Guide." Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Isolation of 2-(6-Methylpyridin-3-yl)ethanamine

Overview & Critical Considerations Welcome to the Technical Support Center for the isolation of 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2). This compound is a versatile pyridine derivative heavily utilized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Critical Considerations

Welcome to the Technical Support Center for the isolation of 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2). This compound is a versatile pyridine derivative heavily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because the free base molecule features a highly flexible ethanamine side chain and lacks a rigid intermolecular hydrogen-bonding network, it typically exists as an oil or low-melting liquid at room temperature[2]. Successful isolation requires strategic salt formation (e.g., hydrochloride) to increase lattice energy and enable controlled crystallization[3].

This guide provides validated protocols, mechanistic troubleshooting, and quantitative data to optimize your solvent systems.

Part 1: Validated Experimental Protocols

Protocol: Dihydrochloride Salt Formation and Binary Solvent Crystallization

This methodology utilizes a binary solvent system (Isopropanol/Ethyl Acetate). It is designed as a self-validating system : the visual onset of turbidity during anti-solvent addition acts as an internal checkpoint, confirming the system has successfully entered the metastable zone width (MSZW) required for optimal crystal growth.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of crude 2-(6-Methylpyridin-3-yl)ethanamine free base in 5 volumes (v/w) of Isopropanol (IPA) at 20°C.

  • Acidification: Slowly add 2.05 equivalents of anhydrous HCl in IPA dropwise. Causality: Maintaining the internal temperature below 30°C during this highly exothermic addition prevents thermal degradation and the formation of N-alkylation impurities.

  • Heating: Heat the mixture to 65°C to ensure complete dissolution of the newly formed dihydrochloride salt.

  • Anti-Solvent Titration (Self-Validation Step): Begin dropwise addition of Ethyl Acetate (EtOAc). Stop addition immediately when persistent turbidity is observed (typically after 3 to 4 volumes). Validation: This turbidity confirms that the supersaturation threshold has been reached without crossing into the uncontrolled "crash-out" zone.

  • Annealing & Cooling: Hold the temperature at 65°C for 15 minutes to allow initial nucleation to stabilize. Begin cooling to 5°C at a strictly controlled rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of cold EtOAc to displace the mother liquor, and dry under vacuum at 40°C until a constant weight is achieved.

CrystallizationWorkflow N1 Crude Free Base (Oil/Low-melt Solid) N2 Acid Addition (e.g., HCl in IPA) N1->N2 Stoichiometric Control N3 Primary Solvent Dissolution (Alcohols: EtOH, IPA) N2->N3 Heating to 60-70°C N4 Anti-Solvent Titration (Heptane or EtOAc) N3->N4 Dropwise Addition N5 Nucleation & Crystal Growth (Cooling to 5°C) N4->N5 0.1°C/min Cooling Rate N6 Isolation & Vacuum Drying (Pure Salt Form) N5->N6 Filtration

Workflow for the salt-screen crystallization and isolation of 2-(6-Methylpyridin-3-yl)ethanamine.

Part 2: Advanced Troubleshooting & FAQs

Q: Why does my product "oil out" (liquid-liquid phase separation) instead of forming solid crystals? A: Oiling out occurs when the solvent system's supersaturation level exceeds the critical concentration for liquid-liquid phase separation (LLPS) before reaching the nucleation threshold. Causality: In the context of 2-(6-Methylpyridin-3-yl)ethanamine salts, this usually happens if the anti-solvent (e.g., Heptane) is added too rapidly, locally spiking the supersaturation and forcing the solute to separate as a dense, solute-rich liquid phase rather than organizing into a crystal lattice. Solution: If oiling out occurs, reheat the mixture to 70°C to re-dissolve the oil. Add 10% more primary solvent (IPA) to increase the solubility capacity. Reduce the cooling rate to 0.05°C/min and introduce seed crystals at the boundary of the metastable zone to bypass LLPS and force heterogeneous nucleation.

Q: How do I select the optimal solvent/anti-solvent ratio for this specific pyridine derivative? A: The choice of the protic (solvent) and aprotic (anti-solvent) pair dictates the solubility curve. Protic solvents like Ethanol (EtOH) or IPA form strong hydrogen bonds with the primary amine and pyridine nitrogen, providing high solubility at elevated temperatures[2]. Aprotic anti-solvents like Heptane or EtOAc disrupt these interactions, driving precipitation. An optimal ratio usually falls between 1:3 and 1:5 (Protic:Aprotic), balancing yield and purity.

SolventInteractions Mol 2-(6-Methylpyridin-3-yl)ethanamine Pyridine Ring Primary Amine Solv1 Protic Solvents (EtOH/IPA) Strong H-Bonding Mol->Solv1 Solvates Amine Solv2 Aprotic Anti-solvents (Heptane) Hydrophobic Interaction Mol->Solv2 Forces Precipitation

Mechanistic interactions between the target molecule and binary solvent systems.

Q: My isolated crystals are highly hygroscopic and turn into a paste on the filter paper. What went wrong? A: The hydrochloride salts of pyridineethanamines can exhibit severe hygroscopicity depending on their crystal habit and the presence of residual protic solvents[3]. Causality: Needle-like crystals (often formed in rapid EtOH/Heptane cooling) have a high surface-area-to-volume ratio. Atmospheric moisture rapidly binds to the exposed ionic faces of the crystal lattice, leading to rapid deliquescence. Solution: Perform vacuum filtration under a blanket of dry nitrogen. Wash the filter cake with a highly volatile, anhydrous anti-solvent (e.g., cold MTBE) to rapidly displace residual protic solvents, and immediately transfer the material to a vacuum oven (40°C, <50 mbar).

Part 3: Quantitative Data Matrices

The following table summarizes the performance of various binary solvent systems evaluated for the crystallization of 2-(6-Methylpyridin-3-yl)ethanamine dihydrochloride.

Table 1: Solvent System Performance Matrix

Primary SolventAnti-SolventRatio (v/v)Cooling Rate (°C/min)Yield (%)HPLC Purity (%)Crystal Habit
IsopropanolEthyl Acetate1 : 40.188.5>99.2Prismatic
EthanolHeptane1 : 50.292.097.5Needles
MethanolAcetone1 : 30.175.498.8Blocks
IsopropanolToluene1 : 40.581.296.0Agglomerates

Note: Prismatic crystals (IPA/EtOAc) are highly recommended as they exhibit the lowest surface area, significantly reducing hygroscopicity during isolation.

References

  • Title: Buy 2-(6-Methylpyridin-3-yl)ethanamine (EVT-3159796)
  • Title: (S)-1-(6-Methylpyridin-3-yl)
  • Title: 2-(6-Methylpyridin-3-Yl)

Sources

Optimization

Technical Support Center: Troubleshooting 2-(6-Methylpyridin-3-yl)ethanamine Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(6-Methylpyridin-3-yl)ethanamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(6-Methylpyridin-3-yl)ethanamine . While this bifunctional building block is highly valuable in medicinal chemistry, its use as a nucleophile in C–N cross-coupling (e.g., Buchwald-Hartwig amination) presents unique mechanistic challenges.

Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yielding, reproducible cross-coupling reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Buchwald-Hartwig coupling with 2-(6-Methylpyridin-3-yl)ethanamine is stalling at 20-30% conversion. What is causing this? Answer: The primary culprit is likely catalyst poisoning via the formation of an off-cycle bis(amine)palladium complex. Primary aliphatic amines have a high affinity for Pd(II) intermediates[1]. When using less sterically demanding ligands (like BINAP or dppf), excess primary amine displaces the phosphine ligand, trapping the catalyst in a dormant state that typically requires excessive heating to reactivate[1][2]. Solution: Transition to highly sterically hindered dialkylbiaryl monophosphines, such as GPhos or tBuBrettPhos. These ligands are specifically designed to physically block the coordination of a second amine molecule, destabilizing the off-cycle state and forcing the catalytic cycle forward at lower temperatures[1].

Q2: Does the 6-methyl group on the pyridine ring cause detrimental steric hindrance during the reaction? Answer: Counterintuitively, the 6-methyl group is a highly beneficial feature for cross-coupling. In transition-metal catalysis, unhindered pyridine moieties often coordinate to the metal center (Pd or Cu), leading to severe catalyst deactivation[3]. The 6-methyl group provides "proximal steric hindrance" that physically blocks the pyridine nitrogen from adopting the necessary geometry to form stable chelates with the active catalyst[3]. Therefore, the steric hindrance here protects the catalyst from heteroaryl-induced poisoning, ensuring the metal remains available for the desired C–N bond formation at the primary amine[2].

Q3: I am trying to couple this amine with an ortho-substituted aryl chloride, but the reaction fails. How do I overcome this dual steric challenge? Answer: Coupling a primary aliphatic amine with a sterically hindered electrophile requires a delicate balance of ligand bulk and base selection. Strong bases like NaOtBu can cause base-mediated decomposition of the oxidative addition complex when the subsequent amine binding step is slowed by steric bulk. Solution: Use a moderate-strength base like Sodium trimethylsilanolate (NaOTMS) combined with a GPhos-supported Pd catalyst. NaOTMS is mild enough to prevent functional group degradation and catalyst deactivation, but basic enough to facilitate the deprotonation step in highly hindered systems[2].

Section 2: Quantitative Data & Ligand Selection

The choice of ligand and base dictates whether the catalyst enters a productive cycle or degrades. The table below summarizes the performance of various catalytic systems when coupling 2-(6-Methylpyridin-3-yl)ethanamine with a sterically hindered model electrophile (2-chlorotoluene).

Catalyst SystemBaseTempYield (%)Mechanistic Observation / Resting State
Pd₂(dba)₃ / BINAPNaOtBu80 °C< 10%Reaction stalls; off-cycle bis(amine)Pd complex forms.
Pd(OAc)₂ / XPhosCs₂CO₃100 °C45%Significant Pd black precipitation; base-mediated decomposition.
Pd G3 / tBuBrettPhosNaOtBu80 °C82%Productive cycle; minor side reactions observed.
GPhos Pd G3 NaOTMS 65 °C 96% Optimal productive cycle; no catalyst deactivation.
Section 3: Standardized Experimental Protocol

Self-Validating Protocol: GPhos-Mediated C–N Cross-Coupling Objective: Efficient coupling of 2-(6-Methylpyridin-3-yl)ethanamine with sterically hindered aryl chlorides avoiding catalyst poisoning.

Materials:

  • GPhos Pd G3 precatalyst (1–3 mol%)

  • NaOTMS (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • 2-(6-Methylpyridin-3-yl)ethanamine (1.2 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with GPhos Pd G3 and NaOTMS.

    • Causality: Strict exclusion of oxygen prevents the oxidation of the highly electron-rich GPhos ligand, which is critical for maintaining the active Pd(0) species.

  • Reagent Addition: Add the aryl chloride and 2-(6-Methylpyridin-3-yl)ethanamine. (If the reagents are liquid, add them via microsyringe after the solvent).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.2 M. Seal the vial tightly with a PTFE-lined cap.

  • Heating & Visual Validation: Remove the vial from the glovebox and stir at 65 °C.

    • Validation Marker: Observe the reaction after 10 minutes. A sustained pale-yellow homogeneous solution indicates a healthy, active Pd(0)/Pd(II) catalytic cycle. The rapid formation of a black precipitate (Pd black) signifies catalyst decomposition. If Pd black forms, verify the anhydrous nature of your NaOTMS and solvent.

  • Workup: After 2–4 hours (monitor completion by LC-MS), cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate in vacuo prior to column chromatography.

Section 4: Visualizations

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd Aryl Halide AmineBind Pd(II)(Ar)(Amine)L Amine Coordination OxAdd->AmineBind 2-(6-Methylpyridin-3-yl)ethanamine Poison Bis(amine)Pd(II)(Ar)X Off-Cycle Resting State OxAdd->Poison Excess Amine (Small Ligands) RedElim Product + Pd(0)L Reductive Elimination AmineBind->RedElim Base (NaOTMS) RedElim->Pd0 Poison->OxAdd Bulky Ligand (e.g., GPhos)

Caption: Catalytic cycle of Pd-catalyzed amination highlighting the off-cycle bis(amine) poisoning pathway.

Workflow Start Issue: Low Yield in Cross-Coupling Check1 Is the Aryl Halide Ortho-Substituted? Start->Check1 Yes1 Use tBuBrettPhos or GPhos Increase Temp to 65-80°C Check1->Yes1 Yes No1 Check Catalyst Resting State Check1->No1 No Check2 Is Pd Black Precipitating? No1->Check2 Yes2 Switch Base to NaOTMS or Weak Base (K2CO3) Check2->Yes2 Yes No2 Catalyst Poisoning by Amine: Increase Ligand:Pd Ratio Check2->No2 No

Caption: Troubleshooting decision tree for 2-(6-Methylpyridin-3-yl)ethanamine cross-coupling reactions.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-(6-Methylpyridin-3-yl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex purification of highly polar, dual-basic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex purification of highly polar, dual-basic molecules. 2-(6-Methylpyridin-3-yl)ethanamine presents a notorious chromatographic challenge. It contains both a weakly basic pyridine ring (pKa ~5.5) and a highly basic primary aliphatic amine (pKa ~9–10).

When exposed to standard unmodified silica gel, the primary amine interacts strongly with acidic surface silanol groups (Si-OH, pKa ~4.5–6.5). This causes severe peak tailing, broad fractions, and irreversible adsorption, complicating the isolation of pure active pharmaceutical ingredients (APIs) from complex sample matrices 1.

This guide provides field-proven, self-validating protocols and troubleshooting steps to master the purification of this compound.

Part 1: Troubleshooting Guide & FAQs

Q1: My 2-(6-Methylpyridin-3-yl)ethanamine is streaking significantly on a standard silica gel column, leading to poor separation. What is the mechanistic cause, and how do I fix it? A: The streaking is caused by an acid-base interaction. The highly basic primary amine of your analyte protonates upon contact with the weakly acidic silanol groups on the silica surface, forming an ammonium silicate ion pair. This strong ionic interaction, combined with hydrogen bonding from the pyridine nitrogen, causes the compound to drag through the column 2. Solution: Introduce a "competing base" like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) at 1–5% (v/v) into your mobile phase. TEA acts as a sacrificial base, neutralizing the acidic silanols and allowing your analyte to elute based on its true polarity rather than ionic binding.

Q2: I added 1% TEA to my mobile phase, but the compound is still tailing. What went wrong? A: You likely failed to pre-equilibrate the column. If you only add TEA to the eluent during the run, the analyte will race the TEA to the binding sites. You must flush the packed column with 3 to 5 column volumes (CVs) of the TEA-modified solvent before loading your sample 3.

Q3: My impurities are structurally similar pyridines (e.g., unreacted starting materials). Normal phase with TEA isn't resolving them. What is the alternative? A: When polarity differences are negligible, switch to Reversed-Phase (C18) chromatography. For basic amines, use a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with NH₄OH) 4. By pushing the pH above the pKa of the primary amine (~10), you suppress ionization. The neutral free-base form will interact uniformly with the C18 stationary phase, allowing the high theoretical plate count of the column to resolve minor hydrophobic differences.

Part 2: Data Presentation

Table 1: Comparison of Chromatographic Strategies for 2-(6-Methylpyridin-3-yl)ethanamine
StrategyStationary PhaseMobile Phase SystemMechanism of ActionProsCons
Modified Normal Phase Standard Silica (SiO₂)DCM / MeOH / 1-5% TEATEA caps acidic silanols, preventing analyte ion-pairing.Highly cost-effective; scalable for multigram quantities.Requires post-column removal of TEA via high vacuum.
Amine-Functionalized NH₂-Silica (Aminopropyl)Hexane / EtOAc or DCM / MeOHStationary phase is inherently basic; no silanol interference.No basic modifiers needed in eluent; excellent recovery.Columns are expensive; lower loading capacity than SiO₂.
Basic Reversed-Phase End-capped C18H₂O / MeCN + 0.1% NH₄OH (pH 10)Analyte is kept in neutral free-base form to partition via hydrophobicity.Superior resolution for structurally similar impurities.Requires lyophilization to remove aqueous buffer.

Part 3: Experimental Protocols

Protocol A: TEA-Modified Normal Phase Silica Gel Chromatography

Use this protocol for standard, cost-effective purification of crude reaction mixtures.

  • Solvent Preparation: Prepare the mobile phase. A standard starting point for this highly polar amine is Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) in a 90:9:1 ratio.

  • Column Packing & Pre-Equilibration: Slurry pack the silica gel using the modified solvent. Critical Step: Flush the column with at least 3 Column Volumes (CVs) of the modified solvent.

    • Self-Validation Checkpoint: Collect 1 mL of the column eluent and spot it on a TLC plate. Stain with Bromocresol Green. If the spot turns blue immediately, the column is fully saturated with TEA and ready for sample loading. If it remains yellow/green, continue flushing.

  • Sample Loading: Dissolve the crude 2-(6-Methylpyridin-3-yl)ethanamine in a minimum volume of the TEA-modified mobile phase. Do not use neat DCM, as this will strip the TEA from the top layer of the column.

  • Elution: Run the column isocratically or with a shallow gradient (increasing MeOH up to 15%, maintaining 1% TEA).

  • Post-Purification: Pool the product fractions. Remove solvents via rotary evaporation. To remove residual TEA, re-dissolve the oil in toluene and co-evaporate 2-3 times, followed by high vacuum drying for 12 hours.

Protocol B: Reversed-Phase (C18) Flash Chromatography with pH Control

Use this protocol when separating the target from structurally similar pyridine impurities.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Add Ammonium Hydroxide (NH₄OH) dropwise until the pH reaches 10.0.

    • Self-Validation Checkpoint: Measure the pH using a calibrated pH meter. It must read ≥ 10.0 to ensure the primary amine (pKa ~9.5) is >90% deprotonated, preventing peak splitting.

  • Column Equilibration: Equilibrate a C18 flash column with 5% Acetonitrile (MeCN) in the basic buffer for 5 CVs.

  • Sample Loading: Dissolve the sample in DMSO or the starting mobile phase and inject it onto the column.

  • Gradient Elution: Run a gradient from 5% MeCN to 60% MeCN over 15 CVs. The neutral free-base will elute as a sharp, symmetrical peak.

  • Isolation: Pool the fractions containing the pure product and lyophilize (freeze-dry) to remove the volatile ammonium bicarbonate buffer.

Part 4: Visualizations

Mechanism Analyte 2-(6-Methylpyridin-3-yl)ethanamine (Primary Amine pKa ~10) Silanol Unmodified Silica Acidic Silanols (pKa ~5) Analyte->Silanol Adsorbs to Neutralized Neutralized Stationary Phase (Capped Silanols) Analyte->Neutralized Bypasses Tailing Ion-Pairing & H-Bonding (Severe Peak Tailing) Silanol->Tailing Causes TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Silanol Competes for sites TEA->Neutralized Forms SharpPeak Free Elution (Sharp Symmetrical Peak) Neutralized->SharpPeak Enables

Mechanistic pathway of silanol-induced peak tailing and its resolution via TEA modification.

DecisionTree Start Crude 2-(6-Methylpyridin-3-yl)ethanamine Q1 Are impurities structurally similar (e.g., other pyridines)? Start->Q1 RP Reversed-Phase (C18) Use Basic Eluent (pH > 10) Q1->RP Yes (Needs high theoretical plates) NP Normal-Phase Chromatography Q1->NP No (Standard polarity diff) Q2 Is standard silica gel required due to scale/cost? NP->Q2 ModSilica Standard Silica (SiO2) Use 1-5% TEA or NH4OH Q2->ModSilica Yes AltPhase Amine-Functionalized (NH2) or Basic Alumina Q2->AltPhase No (Prioritize recovery)

Strategic decision tree for selecting the optimal chromatographic purification method.

Part 5: References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography. Benchchem. Available at:

  • Application Notes and Protocols: Purification of Geranylamine by Column Chromatography. Benchchem. Available at:

  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Benchchem. Available at:

  • Sample Preparation Fundamentals for Chromatography. Agilent. Available at:

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 2-(6-Methylpyridin-3-yl)ethanamine

Welcome to the Technical Support Center for the industrial synthesis and scale-up of 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2). This compound is a highly versatile pyridine derivative and a critical building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the industrial synthesis and scale-up of 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2). This compound is a highly versatile pyridine derivative and a critical building block in the development of active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders[1].

Scaling up the synthesis of pyridine-ethanamines introduces significant chemical engineering challenges, primarily surrounding exothermic condensation reactions and high-pressure catalytic hydrogenations[2][3]. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, safe, and reproducible industrial production.

Process Overview & Reaction Pathway

The most scalable and economically viable route to 2-(6-Methylpyridin-3-yl)ethanamine involves a two-step process:

  • Henry Reaction (Nitroaldol Condensation): 6-methylnicotinaldehyde is reacted with nitromethane to form the nitroalkene intermediate, 6-methyl-3-(2-nitrovinyl)pyridine.

  • Catalytic Hydrogenation: The nitroalkene is reduced to the primary amine. This is the most critical step for scale-up, as traditional reduction methods (like Lithium Aluminum Hydride) are highly hazardous at scale and produce unwanted azo byproducts[2][4].

SynthesisWorkflow SM 6-Methylnicotinaldehyde + Nitromethane Step1 Henry Reaction (Base Catalyzed, Exothermic) SM->Step1 Int 6-Methyl-3-(2-nitrovinyl)pyridine (Nitroalkene Intermediate) Step1->Int Crystallization Step2 Catalytic Hydrogenation (Pd/C or Raney Ni, H2) Int->Step2 Product 2-(6-Methylpyridin-3-yl)ethanamine (Target API Intermediate) Step2->Product Filtration & Distillation

Workflow for 2-(6-Methylpyridin-3-yl)ethanamine synthesis.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the operator can confirm the success and safety of the reaction in real-time without waiting for final product isolation.

Protocol A: Scaled Henry Reaction (Nitroalkene Formation)

Causality: The reaction between the aldehyde and nitromethane is highly exothermic. Without strict temperature control, the nitroalkene product will undergo uncontrolled Michael addition polymerizations, resulting in a black, tarry reactor mass.

  • Charge: Load the reactor with 6-methylnicotinaldehyde (1.0 eq) and a controlled excess of nitromethane (acts as both reactant and solvent).

  • Cool: Chill the jacketed reactor to 0–5 °C.

  • Dose: Add the base catalyst (e.g., catalytic NaOH or an amine base) via a controlled dosing pump.

    • Self-Validation Check: Link the dosing pump to the internal temperature probe. The system must automatically pause dosing if the internal temperature exceeds 10 °C. A flat temperature profile validates adequate heat removal.

  • React & Monitor: Stir for 4–6 hours.

    • Self-Validation Check: Pull an aliquot for HPLC. The reaction is validated as complete when the residual aldehyde is <2% AUC.

  • Isolate: Quench with dilute acid, crystallize the intermediate, filter, and dry under a vacuum.

Protocol B: Catalytic Hydrogenation (Amine Formation)

Causality: Reducing a nitroalkene to an aliphatic amine requires 4 equivalents of H2​ (1 for the alkene, 3 for the nitro group). The intermediate hydroxylamine is prone to stalling if mass transfer is poor or the catalyst is poisoned[3][5].

  • Charge: Load the pressure reactor with 6-methyl-3-(2-nitrovinyl)pyridine, solvent (methanol with 1-2 eq of Acetic Acid), and 5-10 wt% Pd/C (or Raney Nickel).

  • Inert & Pressurize: Purge the headspace with N2​ (3x) to remove oxygen, followed by H2​ (3x). Pressurize to 5–10 bar H2​ .

  • Agitate: Initiate high-shear agitation (e.g., >800 RPM depending on baffle design) to ensure gas-liquid-solid mixing. Maintain temperature at 25–40 °C.

    • Self-Validation Check: Monitor the mass flow meter on the H2​ feed. The reaction is validated as complete when gas uptake completely ceases and the integrated volume matches the theoretical requirement.

  • Filter & Purify: Vent the reactor, purge with N2​ , and filter the catalyst through a Celite pad (keep wet to prevent pyrophoric ignition). Concentrate the filtrate and purify via vacuum distillation.

Quantitative Comparison of Reduction Catalysts

Choosing the right catalyst is critical for industrial economics and safety. Below is a data-driven comparison of reduction methods for nitroalkenes[3][4][5].

Reduction MethodTypical YieldScalabilitySafety & HandlingKey Limitations / Causality
H2​
  • Pd/C
85–95%HighRequires high-pressure vessels.Pyridine nitrogen can coordinate to Pd, causing mild catalyst poisoning.
H2​
  • Raney Ni
  • 80–90%HighHighly pyrophoric catalyst.Heavy metal waste disposal; requires careful filtration under inert gas.
    Pd@GW (Continuous Flow) >95%Very HighExcellent (Runs at Room Temp).Requires specialized flow chemistry infrastructure. Achieves 28 g/L/h space-time yield[3].
    Fe / AcOH 70–85%ModerateMild, atmospheric pressure.Generates massive amounts of iron oxide solid waste; difficult to filter at scale[4].
    LiAlH4​ <50%LowHighly exothermic and hazardous.Produces azo byproducts in aromatics; strictly avoided at industrial scale[2][4].

    Troubleshooting Guides & FAQs

    Troubleshooting Issue Issue: Low Amine Yield in Hydrogenation Check1 Check Reaction Mixture Issue->Check1 PathA Incomplete Conversion (Starting Material Remains) Check1->PathA PathB Side Products Formed (Hydroxylamine/Dimer) Check1->PathB SolA1 Increase Agitation (RPM) to improve mass transfer PathA->SolA1 SolA2 Switch to Flow Chemistry (e.g., Pd@GW catalyst) PathA->SolA2 SolB1 Add Acidic Additive (AcOH) to protonate intermediate PathB->SolB1

    Troubleshooting logic for low yields during nitroalkene hydrogenation.

    Q1: During the scale-up of the Henry reaction, our yield dropped from 90% (lab scale) to 65% (pilot scale), and the mixture turned highly viscous. What is the cause?

    A1: This is a classic heat transfer failure. The nitroaldol condensation is highly exothermic. At the lab scale, the surface-area-to-volume ratio of a round-bottom flask allows for rapid heat dissipation. At the pilot scale, heat accumulates, triggering uncontrolled Michael addition polymerizations between the newly formed nitroalkene and unreacted nitromethane.

    • Resolution: Do not add the base catalyst all at once. Implement a PID-controlled dosing strategy where the base is added slowly, and the feed automatically halts if the internal temperature exceeds your set safety margin (e.g., 10 °C).

    Q2: Our hydrogenation stalls, and LC-MS shows a massive accumulation of a hydroxylamine intermediate. How do we drive the reaction to the primary amine?

    A2: The reduction of a nitro group proceeds sequentially: Nitro Nitroso Hydroxylamine Amine[5]. The final cleavage of the N-O bond in the hydroxylamine is the rate-limiting step and requires optimal hydrogen availability at the catalyst surface. If the mixture is starved of H2​ due to poor agitation, the reaction stalls.

    • Resolution 1 (Physical): Increase the impeller speed to maximize gas-liquid mass transfer.

    • Resolution 2 (Chemical): Add an acidic modifier (like Acetic Acid). Acid protonates the hydroxylamine oxygen, turning it into a better leaving group (water), which significantly accelerates the final reduction step to the primary amine[4].

    Q3: We are experiencing rapid catalyst deactivation when using standard Pd/C. Are there industrial alternatives to improve catalyst lifecycles?

    A3: Yes. The basic nitrogen atom on the pyridine ring of 2-(6-Methylpyridin-3-yl)ethanamine strongly coordinates to palladium surfaces, effectively blocking active catalytic sites (catalyst poisoning).

    • Resolution: You can switch to Raney Nickel, which is generally less susceptible to amine poisoning[4]. Alternatively, modern industrial processes are shifting toward continuous flow systems using advanced supported catalysts, such as Palladium decorated on Glass Wool (Pd@GW). Studies have shown that Pd@GW can achieve quantitative reduction of nitro compounds at room temperature with very low Pd loading ( 0.3%) and excellent durability, avoiding the migration and agglomeration issues seen in traditional batch Pd/C[3].

    Q4: We are detecting symmetric secondary amine dimers in our final product. How do we suppress this?

    A4: Dimerization occurs when the fully reduced primary amine acts as a nucleophile and attacks the intermediate imine (formed during the reduction process), followed by the elimination of ammonia.

    • Resolution: Run the hydrogenation in a highly acidic solvent system (e.g., methanolic HCl or pure acetic acid). The acid immediately protonates the primary amine as it forms, rendering it non-nucleophilic and preventing it from attacking the imine intermediate.

    References

    • ChemicalCell. 2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2. Retrieved from:[Link]

    • Ursinus Digital Commons. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Retrieved from: [Link]

    • National Center for Biotechnology Information (PMC). The nitro to amine reduction: from millions of tons to single molecule studies. Retrieved from:[Link]

    • Wikipedia. Reduction of nitro compounds. Retrieved from:[Link]

    • Common Organic Chemistry. Nitro Reduction - Common Conditions. Retrieved from:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Solubility Troubleshooting for 2-(6-Methylpyridin-3-yl)ethanamine

    Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing aqueous solubility issues with the free base form of 2-(6-Methylpyr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing aqueous solubility issues with the free base form of 2-(6-Methylpyridin-3-yl)ethanamine (CAS: 90196-84-2).

    As a Senior Application Scientist, I frequently see experiments fail not because of the compound's biological inactivity, but due to poor physicochemical handling. Here, we dissect the root causes of this compound's precipitation and provide validated, self-correcting protocols to achieve stable solutions for both in vitro assays and in vivo dosing.

    Section 1: Physicochemical Profiling (The "Why")

    To solve solubility issues, we must first understand the molecule's ionization behavior. 2-(6-Methylpyridin-3-yl)ethanamine contains two basic centers: a primary aliphatic amine and a substituted pyridine ring.

    Table 1: Physicochemical Properties & Ionization States

    PropertyEstimated ValueImpact on Solubility & Formulation
    Molecular Weight 136.19 g/mol Small molecule; highly permeable but prone to rapid precipitation if un-ionized.
    pKa 1 (Pyridine N) ~5.2 – 5.5Remains largely neutral at physiological pH (7.4).
    pKa 2 (Primary Amine) ~9.5 – 10.2Protonated (cationic) at physiological pH (7.4).
    LogP (Neutral Free Base) ~1.2 – 1.5Moderately lipophilic; drives poor intrinsic solubility ( S0​ ) in pure water.
    Physical State Oil / Low-melting solidSlow dissolution kinetics in aqueous media without pre-solvation or ionization.

    When the uncharged free base is introduced to water, it relies on extracting protons from the solvent to ionize and dissolve. This rapid consumption of protons spikes the local pH at the solid-liquid interface, creating a basic microenvironment that suppresses further ionization, leaving the bulk of the material undissolved. This phenomenon is a classic limitation of basic drug free bases[1].

    Section 2: Troubleshooting Guides & FAQs

    Q1: I purchased the free base and attempted to dissolve it directly into my pH 7.4 assay buffer, but it remains a cloudy suspension. Why isn't it dissolving if the amine should be protonated at pH 7.4? A1: This is a failure of buffer capacity and dissolution kinetics. While the equilibrium state at pH 7.4 dictates that the primary amine should be protonated, the free base is highly lipophilic. When added to a buffer, the surface molecules consume the available protons, locally raising the pH in the diffusion layer. If your buffer capacity is too low, the interfacial pH exceeds the pKa of the amine, halting further dissolution[2]. Solution: You must bypass the kinetic barrier by pre-dissolving the compound in an organic solvent (like DMSO) or by forcing complete protonation via in situ salt formation using a strong acid before buffering.

    Q2: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:100 into cell culture media, I see micro-precipitates under the microscope. How do I prevent this? A2: You are observing a "solvent shift" precipitation. DMSO diffuses into the aqueous media much faster than the lipophilic free base can undergo protonation. This leaves the uncharged free base stranded in the aqueous environment, causing it to crash out before it can ionize. Solution: Acidify your DMSO stock slightly (e.g., adding 1 molar equivalent of aqueous HCl to the DMSO) to pre-protonate the amine. Alternatively, perform a stepwise dilution using a transitional co-solvent mixture (e.g., 5% Tween-80 / 5% PEG400) to keep the free base solvated while it equilibrates with the aqueous buffer.

    Q3: I need a liquid formulation for an in vivo rodent study (IV dosing at 10 mg/kg). I cannot use high concentrations of DMSO or extreme pH. What is the most reliable approach? A3: For in vivo dosing, you have two optimal paths:

    • Salt Formation: Convert the free base to a monohydrochloride salt. Salts of basic drugs have significantly higher intrinsic solubility and dissolution rates[1].

    • Cyclodextrin Complexation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic 6-methylpyridine moiety fits well into the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures aqueous solubility without altering the bulk pH[3].

    Section 3: Experimental Protocols
    Protocol A: In Situ Hydrochloride Salt Formation (10 mM Aqueous Stock)

    Causality: Reacting the free base with a stoichiometric amount of strong acid forces the primary amine to protonate, converting the lipophilic free base into a highly water-soluble monohydrochloride salt. Self-Validation System: The solution must remain optically clear upon a 10-fold dilution into water, and the final pH must read between 5.0 and 6.0 before final buffering.

    • Weighing: Accurately weigh 13.6 mg (0.1 mmol) of 2-(6-Methylpyridin-3-yl)ethanamine free base into a glass vial.

    • Acid Addition: Add exactly 1.0 mL of 0.1 N HCl (0.1 mmol of protons). This provides a 1:1 molar ratio, targeting the primary amine (pKa ~10).

    • Agitation: Vortex vigorously for 2 minutes. The mechanical energy overcomes the surface tension of the free base, allowing the acid to protonate the amine. The solution should become completely clear.

    • Dilution: Add 8.0 mL of ultra-pure water.

    • pH Adjustment: Check the pH. It should be slightly acidic (~pH 5-6). Adjust to pH 7.0–7.4 using minimal volumes of 0.01 N NaOH or a strong biological buffer (e.g., 10x PBS).

    • Final Volume: Bring the total volume to 10.0 mL with water. Filter sterilize (0.22 µm) if intended for biological assays.

    Protocol B: HP-β-CD Inclusion Complex Formulation (For In Vivo Dosing)

    Causality: HP-β-CD forms non-covalent inclusion complexes with lipophilic moieties. By transiently lowering the pH, we increase the dissolution rate of the free base, allowing it to rapidly enter the cyclodextrin cavity. Raising the pH back to physiological levels locks the complex in equilibrium, preventing precipitation[4]. Self-Validation System: A successful complex will exhibit no Tyndall effect (light scattering) when a laser pointer is passed through the vial, confirming the absolute absence of colloidal precipitates.

    • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile saline (0.9% NaCl). Stir until completely clear.

    • Compound Addition: Add the required mass of 2-(6-Methylpyridin-3-yl)ethanamine free base to the cyclodextrin solution.

    • Acidic Solubilization: Dropwise, add 0.1 N HCl until the pH reaches ~4.5. Stir continuously for 30–60 minutes. The slight acidity protonates the amine, accelerating the dissolution and subsequent complexation of the pyridine ring into the cyclodextrin cavity.

    • Back-Titration: Once the solution is optically clear, slowly add 0.1 N NaOH dropwise to bring the pH to 7.2 – 7.4.

    • Equilibration: Stir for an additional 2 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

    • Finalization: Adjust the final volume to 100 mL with sterile saline. Perform sterile filtration (0.22 µm PES membrane).

    Section 4: Workflows & Visualizations

    SolubilityWorkflow Start 2-(6-Methylpyridin-3-yl)ethanamine Free Base App Target Application? Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo Dosing (Rodent PK/PD) App->InVivo DMSO Dissolve in 100% DMSO InVitro->DMSO Form1 Salt Formation (e.g., HCl, Mesylate) InVivo->Form1 High Dose (>10 mg/kg) Form2 Cyclodextrin Complexation (20% HP-β-CD) InVivo->Form2 Liquid Formulation Buffer Dilute in pH 7.4 Buffer DMSO->Buffer Crash Precipitation? Buffer->Crash Sol1 Pre-protonate: Add 1 eq. HCl to DMSO Crash->Sol1 Yes (pH issue) Sol2 Stepwise Dilution: Use Tween-20/PEG400 Crash->Sol2 Yes (Kinetic issue)

    Decision tree for resolving 2-(6-Methylpyridin-3-yl)ethanamine free base solubility issues.

    Mechanism FreeBase Free Base (Lipophilic, Insoluble) Protonation Protonation of Primary Amine FreeBase->Protonation Acid Strong Acid (e.g., HCl) Acid->Protonation Salt Monohydrochloride Salt (Hydrophilic, Soluble) Protonation->Salt

    Mechanism of in situ salt formation for free base solubilization.

    Section 5: References
    • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

    • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. URL:[Link]

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Minimizing Catalyst Poisoning with 2-(6-Methylpyridin-3-yl)ethanamine

    This technical support center is a dedicated resource for researchers, scientists, and drug development professionals who utilize 2-(6-Methylpyridin-3-yl)ethanamine in their synthetic workflows. The unique structure of t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support center is a dedicated resource for researchers, scientists, and drug development professionals who utilize 2-(6-Methylpyridin-3-yl)ethanamine in their synthetic workflows. The unique structure of this valuable building block, containing both a pyridine ring and a primary amine, presents a significant risk of catalyst poisoning, particularly for transition metal catalysts.[1][2][3] This guide offers in-depth troubleshooting, frequently asked questions, and preventative protocols to mitigate these challenges and ensure the success of your catalytic reactions.

    Part 1: Troubleshooting Guide for Catalyst Deactivation

    A primary indicator of catalyst poisoning is a sudden or gradual loss of catalytic activity.[1] This often manifests as a stalled or sluggish reaction upon the introduction of 2-(6-Methylpyridin-3-yl)ethanamine. The root cause is the strong coordination of the nitrogen atoms' lone pair electrons to the active metal centers of the catalyst, which blocks access to the substrate.[1][2]

    Initial Diagnostic Steps:

    • Control Experiment: To confirm that the issue is indeed catalyst poisoning, run a control reaction with a non-poisoning substrate to verify the catalyst's inherent activity under your reaction conditions.[1]

    • Reaction Monitoring: If possible, track the reaction's progress over time using techniques like GC-MS or HPLC. A sharp decline in the reaction rate after adding the amine is a strong indication of poisoning.[1]

    Mitigation Strategies

    Strategy 1: N-Protection of the Primary Amine

    A highly effective strategy is to temporarily "mask" the primary amine functionality, which is often the more potent poison. Protection as a tert-butoxycarbonyl (Boc) group is a common and robust choice, as it is stable under many catalytic conditions and can be removed under mild acidic conditions.[4][5][6]

    Experimental Protocol: Boc Protection of 2-(6-Methylpyridin-3-yl)ethanamine

    • Dissolve 2-(6-Methylpyridin-3-yl)ethanamine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

    • Stir the mixture at room temperature. The reaction is often complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.[4]

    Rationale: The Boc group sterically and electronically shields the amine's lone pair, preventing it from coordinating with and deactivating the catalyst.

    Strategy 2: Judicious Selection of Catalyst and Ligands

    The choice of catalyst and its associated ligands plays a crucial role in mitigating poisoning effects.

    • Sterically Hindered Ligands: Bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), can create a protective pocket around the metal center, sterically hindering the amine from binding.[7][8]

    • Poison-Tolerant Catalysts: Research is ongoing to develop catalysts that are inherently more resistant to poisoning by nitrogen-containing compounds.[1][9] For instance, certain ruthenium or rhodium catalysts may exhibit greater tolerance than palladium in specific applications.[2]

    Table 1: Ligand Selection for Palladium-Catalyzed Cross-Coupling Reactions in the Presence of Amine Poisons

    LigandTypical Catalyst Loading (mol%)Performance with Amine SubstratesRationale
    PPh₃ (Triphenylphosphine)2-5%Often results in poor conversion and rapid deactivation.Small steric profile allows easy access for the poison to the metal center.
    XPhos0.5-2%Generally provides high conversion and good catalyst stability.[7]The bulky biarylphosphine structure effectively shields the palladium center.[7][8]
    RuPhos0.5-2%Known for success with electron-deficient and sterically hindered amines.[10]Similar to other advanced biarylphosphine ligands, it offers steric protection and promotes high catalytic activity.[10]

    Strategy 3: Optimization of Reaction Conditions

    • Slow Addition: Instead of adding the 2-(6-Methylpyridin-3-yl)ethanamine all at once, a slow addition over the course of the reaction can maintain a low concentration of the poison, thereby minimizing its impact on the catalyst.

    • Temperature and Pressure: For some reactions, such as hydrogenations, increasing the temperature and/or pressure can sometimes overcome the poisoning effect.[2] However, this must be approached with caution as it can also lead to catalyst degradation.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: Which of the two nitrogen atoms in 2-(6-Methylpyridin-3-yl)ethanamine is the more potent catalyst poison?

    A1: The primary amine is generally a more potent poison for transition metal catalysts like palladium and platinum than the pyridine nitrogen. This is due to the greater Lewis basicity and accessibility of the lone pair on the sp³-hybridized amine nitrogen.

    Q2: Is it a viable strategy to simply increase the catalyst loading to overcome poisoning?

    A2: While adding more catalyst can sometimes drive a poisoned reaction to completion, it is an economically inefficient approach. It also increases the likelihood of product contamination with residual metals, a significant concern in pharmaceutical synthesis. Addressing the root cause of the poisoning is a more scientifically sound and cost-effective strategy.

    Q3: Can a poisoned catalyst be regenerated?

    A3: In some cases, catalyst regeneration is possible.[1][11] Common methods include thermal treatment to desorb the poison or chemical washing.[1][11] However, the feasibility depends on the strength of the bond between the poison and the catalyst. For strongly coordinated poisons like amines, regeneration can be difficult and may not restore full activity.

    Q4: What are the visual signs of palladium catalyst deactivation?

    A4: A common visual indicator of palladium catalyst deactivation is the formation of a black precipitate known as "palladium black".[12] This signifies the aggregation of the palladium species into an inactive, insoluble form, a process that can be accelerated by catalyst poisons.[12]

    Part 3: Visualizing the Mechanisms and Workflows

    Diagram 1: Mechanism of Catalyst Poisoning

    The following diagram illustrates how the nitrogen atoms of 2-(6-Methylpyridin-3-yl)ethanamine can competitively bind to the active sites of a catalyst, rendering it inactive for the desired transformation.

    G cluster_0 Catalytic Cycle cluster_1 Poisoning Agent Catalyst Active Catalyst (e.g., Pd(0)L₂) Substrate Substrate Catalyst->Substrate Reaction Product Product Substrate->Product Conversion Poison 2-(6-Methylpyridin-3-yl)ethanamine Poison->Catalyst Deactivation (Blocks Active Site)

    Caption: Competitive binding of the amine poison to the catalyst's active site.

    Diagram 2: Workflow for Mitigating Poisoning via N-Protection

    This diagram outlines the strategic workflow of protecting the amine before the catalytic step to prevent deactivation.

    G start Start with 2-(6-Methylpyridin-3-yl)ethanamine protect Step 1: N-Protection (e.g., Boc Protection) start->protect catalysis Step 2: Catalytic Reaction (e.g., Cross-Coupling) protect->catalysis deprotect Step 3: Deprotection (e.g., Acidic Conditions) catalysis->deprotect end Final Product deprotect->end

    Caption: Experimental workflow utilizing N-protection to prevent catalyst poisoning.

    References

    • Benchchem.
    • Benchchem. Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
    • AmmoniaKnowHow.
    • DSpace@MIT.
    • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert.
    • MDPI. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
    • Benchchem.
    • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
    • Science Japan.
    • Benchchem.
    • Benchchem. Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
    • PMC.
    • J&K Scientific LLC. BOC Protection and Deprotection.
    • Master Organic Chemistry. Amine Protection and Deprotection.
    • ChemicalCell. 2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2.

    Sources

    Troubleshooting

    Temperature and pressure optimization for 2-(6-Methylpyridin-3-yl)ethanamine synthesis

    Welcome to the Technical Support Center for the synthesis of 2-(6-Methylpyridin-3-yl)ethanamine. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 2-(6-Methylpyridin-3-yl)ethanamine. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the thermodynamic and kinetic principles governing the catalytic hydrogenation of (6-methylpyridin-3-yl)acetonitrile, ensuring your scale-up and optimization workflows are built on self-validating, mechanistically sound protocols.

    Part 1: The Mechanistic Landscape & Causality

    The synthesis of 2-(6-Methylpyridin-3-yl)ethanamine via the catalytic hydrogenation of its corresponding nitrile precursor is a delicate balancing act of temperature and pressure[1][2]. The reaction proceeds through a highly reactive imine intermediate [3].

    The fate of this imine dictates your yield and purity:

    • Desired Pathway (Hydrogenation): The imine reacts with surface-bound hydrogen to form the primary amine. This is a pressure-dependent kinetic process.

    • Undesired Pathway A (Condensation): The imine undergoes a nucleophilic attack by the newly formed primary amine, releasing ammonia and forming a secondary amine (dimer)[3][4]. This is a temperature-dependent thermodynamic sink.

    • Undesired Pathway B (Over-reduction): The aromatic pyridine ring is hydrogenated to a piperidine derivative. This occurs when the catalyst is too active (e.g., Pt/C or Rh/C) or the temperature exceeds the activation barrier for arene reduction[5].

    Understanding this causality is the key to optimization: High pressure drives the kinetics toward the primary amine by saturating the catalyst surface with hydrogen, while low-to-moderate temperature suppresses the activation energy required for both dimer condensation and pyridine ring reduction[6][7].

    Part 2: Troubleshooting Guides & FAQs

    Q1: My GC-MS shows a massive peak for a secondary amine dimer (m/z ~255). How do I suppress this? Root Cause: The rate of bimolecular condensation between your product and the imine intermediate is outcompeting the rate of imine hydrogenation[3][4]. This indicates hydrogen starvation at the catalyst surface or excessive thermal energy. Solution:

    • Increase Hydrogen Pressure: Elevate the pressure to 30–50 bar to increase dissolved H2​ concentration.

    • Lower Temperature: Drop the reaction temperature to 25–40 °C.

    • Chemical Intervention: Add 2–5 equivalents of methanolic ammonia ( NH3​ ). According to Le Chatelier’s principle, excess ammonia shifts the equilibrium of the condensation step backward, trapping the intermediate as the primary amine[4][8].

    Q2: I am achieving 100% conversion of the nitrile, but my pyridine ring is being reduced to a piperidine derivative. What is wrong? Root Cause: Over-reduction of functionalized pyridines is a classic symptom of excessive temperature combined with an overly aggressive catalyst (like Pt/C or Rh/C)[5]. Solution: Pyridine rings are highly susceptible to reduction above 60 °C under high pressure. Switch your catalyst to Raney Nickel or a poisoned Palladium on Carbon (Pd/C). Cap your maximum reactor temperature at 50 °C. If using flow chemistry, increase the flow rate to reduce residence time on the catalyst bed[5][6].

    Q3: The reaction stalls at 40-50% conversion despite high pressure. Adding more time doesn't help. Root Cause: Catalyst poisoning. The basic nitrogen of the 6-methylpyridine ring strongly coordinates to the active metal sites (especially Pd and Ni), effectively blocking hydrogen activation. Solution: Ensure vigorous agitation (>800 RPM in batch reactors) to overcome mass transfer limitations. If the stall persists, increase the catalyst loading from 5 mol% to 10 mol%, or utilize a continuous-flow reactor where the substrate constantly meets fresh catalyst[6].

    Part 3: Quantitative Optimization Data

    The following table summarizes the causal relationship between temperature, pressure, and product distribution using a standard Raney Ni catalyst with methanolic NH3​ (3 eq).

    Temp (°C)Pressure (bar)Conversion (%)Primary Amine Selectivity (%)Dimer Selectivity (%)Ring Reduction (%)Conclusion
    2556542580 H2​ starvation; dimer favored.
    801099354520Thermal over-activation; ring reduced.
    25509588120Good, but kinetics are slightly slow.
    40 40 >99 96 <4 0 Optimal Sweet Spot.
    6050>9985510Onset of pyridine ring reduction.

    Part 4: Reaction Pathway Visualization

    The diagram below maps the kinetic and thermodynamic pathways discussed above.

    ReactionPathway Nitrile 2-(6-Methylpyridin-3-yl)acetonitrile (Starting Material) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + H2 (Rate Determining) Primary 2-(6-Methylpyridin-3-yl)ethanamine (Desired Primary Amine) Imine->Primary + H2 High Pressure (40 bar) Optimal Temp (40°C) Dimer Secondary Amine Dimer (Condensation Byproduct) Imine->Dimer + Primary Amine Low Pressure / High Temp (- NH3) Piperidine Piperidine Derivative (Over-reduction Byproduct) Primary->Piperidine + 3 H2 High Temp (>60°C) Aggressive Catalyst Dimer->Imine + NH3 Additive (Le Chatelier's Reversal)

    Kinetic and thermodynamic pathways in the hydrogenation of (6-methylpyridin-3-yl)acetonitrile.

    Part 5: Self-Validating Experimental Protocol

    This protocol utilizes the optimized parameters (40 °C, 40 bar) to ensure a self-validating, highly selective synthesis of 2-(6-Methylpyridin-3-yl)ethanamine.

    Materials Required:

    • (6-Methylpyridin-3-yl)acetonitrile (1.0 eq, 10 mmol)

    • Raney Nickel (aqueous slurry, 10 mol% active Ni) - Note: Wash with methanol prior to use to remove water.

    • 7M Ammonia in Methanol (3.0 eq, 30 mmol)

    • High-purity Hydrogen gas ( H2​ )

    Step-by-Step Methodology:

    • Reactor Preparation: Transfer the methanol-washed Raney Ni catalyst into a high-pressure Parr autoclave or equivalent pressure reactor. Caution: Raney Ni is pyrophoric. Never let it dry out.

    • Substrate Loading: Dissolve the (6-Methylpyridin-3-yl)acetonitrile in 20 mL of the 7M methanolic ammonia solution. Transfer this mixture into the reactor.

    • Inert Purging (Critical for Safety & Purity): Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) gas to 10 bar, hold for 1 minute, and vent. Repeat this 3 times to remove all oxygen.

    • Hydrogen Saturation: Purge the reactor with H2​ gas to 10 bar and vent. Repeat 3 times. Finally, pressurize the reactor to the optimized target of 40 bar H2​ .

    • Reaction Initiation: Begin vigorous stirring (800–1000 RPM). Heat the reactor to the optimized temperature of 40 °C .

    • Monitoring (Self-Validation): Monitor the pressure drop. The reaction should consume 2 equivalents of H2​ . Once the pressure stabilizes and ceases to drop for 30 minutes, the reaction is complete (typically 4–6 hours).

    • Quench and Workup: Cool the reactor to room temperature and carefully vent the H2​ gas. Purge with N2​ before opening. Filter the catalyst through a pad of Celite under a nitrogen atmosphere.

    • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude 2-(6-Methylpyridin-3-yl)ethanamine. Purify via vacuum distillation or acid-base extraction if necessary.

    References

    • Buy 2-(6-Methylpyridin-3-yl)ethanamine (EVT-3159796) | 90196-84-2. EvitaChem.
    • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC (NIH).
    • 2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2. ChemicalCell.
    • Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization. D-NB.info.
    • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Publications.
    • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.
    • Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Osaka University.
    • Continuous Flow Hydrogenation of Functionalized Pyridines. ResearchGate.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 2-(6-Methylpyridin-3-yl)ethanamine vs. 2-(pyridin-3-yl)ethanamine

    Executive Summary Pyridine-ethanamine scaffolds are ubiquitous building blocks in medicinal chemistry, frequently utilized in the synthesis of receptor ligands (such as Dopamine D3 receptor antagonists), agrochemicals, a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Pyridine-ethanamine scaffolds are ubiquitous building blocks in medicinal chemistry, frequently utilized in the synthesis of receptor ligands (such as Dopamine D3 receptor antagonists), agrochemicals, and coordination complexes[1]. While 2-(pyridin-3-yl)ethanamine and 2-(6-Methylpyridin-3-yl)ethanamine share the same core ethylamine sidechain, the addition of a single methyl group at the 6-position of the pyridine ring fundamentally shifts the molecule's physicochemical profile, steric environment, and orthogonal reactivity.

    This guide provides an in-depth, objective comparison of their chemical behaviors, supported by mechanistic causality and self-validating experimental protocols designed for drug development professionals.

    Structural and Electronic Causality

    To understand the divergent reactivity of these two building blocks, one must analyze the dual nature of their reactive sites: the aliphatic primary amine and the aromatic pyridine nitrogen.

    • 2-(pyridin-3-yl)ethanamine (CAS 20173-24-4 / 3783-77-5): Features an unsubstituted, sterically unhindered pyridine nitrogen[2]. The primary amine is highly accessible, and the pyridine nitrogen is readily available to act as a ligand for metal ions in coordination chemistry or as a nucleophile in N-alkylation reactions[2][3].

    • 2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2): The 6-methyl group exerts both a +I (inductive) and hyperconjugative electron-donating effect onto the pyridine ring[4]. This enriches the overall electron density of the heterocycle, slightly elevating the pKa​ (basicity) of the pyridine nitrogen. However, because the methyl group is positioned ortho to the pyridine nitrogen, it introduces localized steric hindrance that directly competes with its increased electronic nucleophilicity.

    Reactivity Substrate Pyridine-Ethanamine Scaffold Amine Primary Amine (-NH2) Substrate->Amine Site 1 (Aliphatic) Pyridine Pyridine Ring (N-Heterocycle) Substrate->Pyridine Site 2 (Aromatic) Amidation Amidation / Reductive Amination (High Yield) Amine->Amidation Unhindered in both NOxidation N-Oxidation / N-Alkylation Pyridine->NOxidation Modulated by 6-Methyl

    Fig 1: Divergent reactivity pathways of the dual-site pyridine-ethanamine scaffold.

    Comparative Reactivity Profile

    Primary Amine Reactivity (Equivalent)

    Both compounds exhibit near-identical reactivity at the aliphatic primary amine. Reactions such as amidation, reductive amination, and urea synthesis proceed with high efficiency[2][4]. Because the 6-methyl group is distal to the ethanamine sidechain, its steric impact on the primary amine is negligible. However, the 6-methyl variant possesses a slightly higher lipophilicity, which can enhance its solubility in non-polar organic solvents during synthesis.

    Pyridine Nitrogen Reactivity (Divergent)
    • N-Alkylation & N-Oxidation: The unsubstituted 2-(pyridin-3-yl)ethanamine readily undergoes N-alkylation (e.g., with methyl iodide) or N-oxidation (with mCPBA) due to the lack of steric bulk. Conversely, the 6-methyl variant requires harsher conditions or extended reaction times for N-alkylation. The steric bulk of the adjacent methyl group blocks the optimal Bürgi-Dunitz trajectory of incoming electrophiles, overriding the fact that the nitrogen is electronically more nucleophilic.

    • Electrophilic Aromatic Substitution (EAS): Pyridines are notoriously resistant to EAS due to their electron-deficient nature. However, the electron-donating 6-methyl group in 2-(6-Methylpyridin-3-yl)ethanamine slightly activates the ring compared to the des-methyl analogue, making halogenation (e.g., bromination) at the 5-position marginally more feasible, though it still requires vigorous conditions.

    Quantitative Data Comparison

    The following table summarizes the key physicochemical differences that dictate their behavior in synthetic workflows and biological systems.

    Property2-(pyridin-3-yl)ethanamine2-(6-Methylpyridin-3-yl)ethanamine
    CAS Number 20173-24-4 / 3783-77-5[2][5]90196-84-2[4]
    Primary Amine pKa​ ~9.29 (Predicted)[3]~9.35 (Predicted)
    Pyridine N pKa​ ~5.2 - 5.5~6.0 - 6.2
    Steric Hindrance (Pyridine N) LowModerate (ortho-methyl effect)
    Lipophilicity (LogP) Lower baselineHigher (+ ~0.5 units)
    Boiling Point 228.8 °C ± 15.0 °C[3]~245.0 °C (Estimated)
    Primary Applications Ligands, Urea synthesis, Antifungals[2][3]Receptor binding, Enzyme interaction[4]

    Self-Validating Experimental Protocols

    Protocol A: Chemoselective N-Acylation of the Primary Amine

    Causality & Logic: The primary amine is significantly more nucleophilic and basic ( pKa​ ~9.3) than the pyridine nitrogen ( pKa​ ~5-6)[3]. By utilizing a stoichiometric amount of acyl chloride at low temperatures ( 0∘C ), chemoselectivity is strictly controlled by thermodynamics and kinetics. The addition of DIPEA ensures the primary amine remains unprotonated and reactive.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 equivalent of the chosen ethanamine derivative in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Cooling: Flush the flask with Argon and cool the solution to 0∘C using an ice bath.

    • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). (Self-validation: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the deactivation of the primary amine via protonation).

    • Acylation: Dropwise, add 1.05 equivalents of the desired acyl chloride over 15 minutes.

    • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (DCM:MeOH 9:1). The consumption of the highly polar primary amine starting material should be complete within 2 hours.

    • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the product with DCM ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    Workflow Step1 1. Dissolve Substrate in anhydrous DCM (0.1 M) Step2 2. Cool to 0°C & Add DIPEA (1.5 eq) Step1->Step2 Step3 3. Dropwise Addition of Acyl Chloride (1.05 eq) Step2->Step3 Step4 4. Warm to RT & Stir Monitor via TLC Step3->Step4 Step5 5. Aqueous NaHCO3 Workup & Extraction Step4->Step5

    Fig 2: Experimental workflow for chemoselective primary amine acylation.

    Protocol B: Pyridine N-Oxidation (Highlighting Steric Differences)

    Causality & Logic: To form the pyridine N-oxide, the primary amine must first be strictly protected (e.g., as a Phthalimide derivative)[5], as primary aliphatic amines are highly susceptible to competitive oxidation. When oxidizing the protected 2-(6-Methylpyridin-3-yl)ethanamine, the ortho-methyl group kinetically slows the reaction due to steric hindrance.

    • For 2-(pyridin-3-yl)ethanamine: Oxidation with 1.1 eq of mCPBA in DCM at 0∘C typically reaches completion in 1-2 hours.

    • For 2-(6-Methylpyridin-3-yl)ethanamine: The reaction requires 1.5 eq of mCPBA and must be stirred at room temperature for 4-6 hours to achieve full conversion, validating the steric shielding effect of the 6-methyl group.

    References

    • Biosynce - 2-(Pyridin-3-yl)ethanamine CAS 3783-77-5. Retrieved from: [Link]

    • Biosynce - 2-(Pyridin-3-yl)ethanamine CAS 20173-24-4 Properties. Retrieved from: [Link]

    • ACS Publications - Dopamine D3 Receptor Antagonists. 1. Synthesis and Structure−Activity Relationships of 5,6-Dimethoxy-N-alkyl- and N-Alkylaryl-Substituted 2-Aminoindans. Retrieved from: [Link]

    Sources

    Comparative

    HPLC method validation for assessing 2-(6-Methylpyridin-3-yl)ethanamine purity

    Overcoming Peak Tailing in Basic Amines: A Comparative Guide to HPLC Method Validation for 2-(6-Methylpyridin-3-yl)ethanamine Purity Introduction 2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2) is a highly versatile...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overcoming Peak Tailing in Basic Amines: A Comparative Guide to HPLC Method Validation for 2-(6-Methylpyridin-3-yl)ethanamine Purity

    Introduction

    2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2) is a highly versatile pyridine derivative and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders[1]. However, assessing its purity presents a notorious analytical challenge. As a highly polar compound containing both a pyridine ring and a primary aliphatic amine, it is susceptible to severe peak tailing and poor retention in standard Reversed-Phase Liquid Chromatography (RP-HPLC)[2][3].

    To ensure scientific integrity and regulatory compliance, analytical methods must be validated under the stringent ICH Q2(R2) framework[4][5]. This guide objectively compares traditional RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a self-validating, step-by-step protocol for the optimal method.

    The Causality of Chromatographic Challenges

    To design a robust analytical method, we must first understand the molecular interactions dictating retention and peak shape.

    Why Traditional C18 (RP-HPLC) Fails: In RP-HPLC, analyte retention is driven by hydrophobic partitioning. Because 2-(6-Methylpyridin-3-yl)ethanamine is highly polar, it lacks the hydrophobicity needed to interact with the C18 alkyl chains, causing it to elute near the void volume[2]. Furthermore, the basic amine groups undergo secondary ion-exchange interactions with negatively charged, unreacted residual silanols on the silica stationary phase[2][6]. This strong electrostatic affinity causes the analyte to "stick" to the column, resulting in asymmetric peak shapes (tailing), reduced resolution, and poor quantitation accuracy[3].

    Alternative 1: Polar-Embedded / End-Capped C18 End-capping reduces residual silanols by approximately 50%, mitigating some tailing[2]. Polar-embedded groups provide a localized water layer that shields the silica. While peak shape improves compared to traditional C18, the fundamental issue of poor retention for highly polar compounds remains unresolved.

    The Recommended Solution: HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier alternative for polar basic amines[7][8]. HILIC combines a polar stationary phase (e.g., bare silica) with a highly organic, water-deficient mobile phase (typically >70% acetonitrile)[8][9].

    • The Mechanism: In HILIC, a water-rich layer forms on the stationary phase surface. The polar 2-(6-Methylpyridin-3-yl)ethanamine partitions into this aqueous layer, providing excellent retention[3][9]. Because the retention mechanism relies on hydrophilicity rather than hydrophobicity, the elution order is virtually reversed compared to RP-HPLC, and silanol-induced tailing is eliminated[10].

    RetentionMechanisms RP Traditional RP-HPLC (Hydrophobic C18) RP_Mech Hydrophobic Partitioning + Silanol Ion-Exchange RP->RP_Mech HILIC HILIC (Polar Stationary Phase) HILIC_Mech Aqueous Layer Partitioning + Electrostatic Interactions HILIC->HILIC_Mech RP_Result Poor Retention Severe Peak Tailing RP_Mech->RP_Result HILIC_Result Strong Retention Symmetrical Peaks HILIC_Mech->HILIC_Result

    Chromatographic retention mechanisms: RP-HPLC vs. HILIC for polar basic amines.

    Method Comparison Data

    To objectively evaluate performance, 2-(6-Methylpyridin-3-yl)ethanamine (100 µg/mL) was analyzed using the three column chemistries. The quantitative data is summarized below:

    Table 1: Chromatographic Performance Comparison

    ParameterTraditional C18 (RP-HPLC)Polar-Embedded C18HILIC (Bare Silica)
    Mobile Phase 90% Water / 10% ACN (pH 3.0)95% Water / 5% ACN (pH 3.0)10% Water / 90% ACN (10mM NH₄Fc)
    Retention Factor (k') 0.8 (Elutes near void)1.55.2 (Excellent retention)
    Asymmetry Factor (As) 2.45 (Severe tailing)1.40 (Acceptable)1.05 (Highly symmetrical)
    Theoretical Plates (N) < 2,0005,500> 12,000
    Suitability for MS Poor (Requires ion-pairing)ModerateExcellent (High organic volatility)

    Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

    A self-validating system ensures that every analytical run verifies its own reliability. The following protocol outlines the validation of the optimized HILIC method according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[11][12].

    Step 1: System Suitability Testing (SST)

    • Causality: SST verifies that the chromatographic system (pump, column, detector) is adequate for the intended analysis before any actual samples are processed[13].

    • Methodology:

      • Inject the standard solution (100 µg/mL) six times consecutively.

      • Calculate the Relative Standard Deviation (%RSD) of the peak area and retention time.

      • Acceptance Criteria: %RSD ≤ 2.0%, Asymmetry (As) between 0.8 and 1.5, Theoretical plates (N) > 5,000.

    Step 2: Specificity (Selectivity)

    • Causality: Ensures the method can unambiguously measure 2-(6-Methylpyridin-3-yl)ethanamine without interference from synthetic impurities, excipients, or degradation products[11][12].

    • Methodology:

      • Inject a blank diluent (90% ACN / 10% Water).

      • Inject a sample spiked with known synthetic precursors (e.g., 6-methylnicotinonitrile).

      • Perform forced degradation (acid, base, peroxide, heat, UV) on the analyte to generate potential degradants.

      • Acceptance Criteria: No interfering peaks at the retention time of the main analyte. Peak purity angle must be less than the peak purity threshold (utilizing PDA/DAD detection).

    Step 3: Linearity and Range

    • Causality: Demonstrates that the detector response is directly proportional to the analyte concentration across the intended testing range[11][13].

    • Methodology:

      • Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

      • Inject each level in triplicate.

      • Plot peak area versus concentration and perform linear regression analysis.

      • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be ≤ 5% of the 100% target concentration response.

    Step 4: Accuracy (Recovery)

    • Causality: Confirms the closeness of the measured value to the true, theoretical value, ensuring the method does not under- or over-report purity[12].

    • Methodology:

      • Spike known amounts of 2-(6-Methylpyridin-3-yl)ethanamine into a synthetic matrix at three levels (80%, 100%, 120% of the target concentration).

      • Prepare three replicates per level (total 9 determinations).

      • Calculate the percentage recovery against a theoretical reference standard.

      • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with an RSD ≤ 2.0%.

    Step 5: Precision (Repeatability & Intermediate Precision)

    • Causality: Measures the degree of scatter between a series of measurements under prescribed conditions, proving the method is independent of operator or day-to-day variations[12].

    • Methodology:

      • Repeatability: Prepare six independent sample solutions at 100% test concentration. Inject and calculate the %RSD of the assay results.

      • Intermediate Precision: Have a second analyst perform the same procedure on a different day, using a different HPLC system or column lot.

      • Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.

    Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Causality: Critical for impurity profiling to determine the absolute lowest reliable measurement the method can achieve[11].

    • Methodology:

      • Determine LOD and LOQ based on the signal-to-noise (S/N) ratio by injecting highly dilute solutions.

      • Acceptance Criteria: LOD requires S/N ≥ 3:1. LOQ requires S/N ≥ 10:1, accompanied by acceptable precision and accuracy at the LOQ level.

    ICHValidation Start Method Development (HILIC Optimization) SST System Suitability (%RSD, As, N) Start->SST Spec Specificity (Forced Degradation) SST->Spec LinAcc Linearity & Accuracy (R² > 0.999, 98-102% Rec) Spec->LinAcc Prec Precision (Repeatability & Intermediate) LinAcc->Prec Report ICH Q2(R2) Validation Report Prec->Report

    Step-by-step analytical method validation workflow compliant with ICH Q2(R2).

    Sources

    Validation

    A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-3-Pyridineethanamine Derivatives as Histamine H1 Receptor Ligands

    Abstract The 6-methyl-3-pyridineethanamine scaffold represents a structurally compelling starting point for the design of novel ligands targeting G-protein coupled receptors, particularly the histamine H1 receptor (H1R),...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The 6-methyl-3-pyridineethanamine scaffold represents a structurally compelling starting point for the design of novel ligands targeting G-protein coupled receptors, particularly the histamine H1 receptor (H1R), due to its partial resemblance to the endogenous ligand, histamine. This guide provides a comprehensive analysis of the structural activity relationship (SAR) for this class of compounds. We will dissect the core scaffold, propose key points of molecular modification based on established medicinal chemistry principles, and outline the essential experimental framework required for their biological evaluation. By integrating data from related pyridine derivatives and foundational pharmacological assays, this document serves as a predictive SAR model to guide researchers and drug development professionals in the rational design of potent and selective H1R antagonists.

    Introduction: The 6-Methyl-3-Pyridineethanamine Scaffold

    The pyridine ring and its derivatives are fundamental building blocks in medicinal chemistry, appearing in numerous pharmacologically active agents. The 6-methyl-3-pyridineethanamine structure is of particular interest as it contains two key pharmacophoric elements: a basic nitrogen atom within an aromatic system (the pyridine ring) and a flexible ethylamine side chain. This arrangement mimics the imidazole and ethylamine moieties of histamine, making it a logical candidate for interaction with histamine receptors.

    While the primary focus of this guide is the histamine H1 receptor, the pyridine moiety is also a well-established pharmacophore for nicotinic acetylcholine receptors (nAChRs), where the pyridine nitrogen can act as a crucial hydrogen bond acceptor.[1] This dual potential underscores the importance of careful structural modification and thorough selectivity profiling. The objective of this guide is to build a predictive SAR framework to optimize the affinity and selectivity of these derivatives for the histamine H1 receptor.

    Target Validation: The Histamine H1 Receptor and its Signaling Pathway

    The histamine H1 receptor is a Class A G-protein coupled receptor (GPCR) integral to mediating Type 1 hypersensitivity reactions, commonly known as allergic responses.[2] Upon binding of histamine, the H1R undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq.[3][4]

    The activated Gαq subunit stimulates the effector enzyme phospholipase C (PLC), which then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[7] Concurrently, DAG and the elevated intracellular Ca2+ activate protein kinase C (PKC).[7] This cascade ultimately results in the physiological hallmarks of an allergic response, such as smooth muscle contraction and increased vascular permeability.[3]

    Gq_Signaling_Pathway H1R Histamine H1 Receptor (H1R) Gq_inactive Inactive Gq Protein (GDP-bound) H1R->Gq_inactive Activates Gq_active Active Gq-GTP Gq_inactive->Gq_active PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine (Agonist) Histamine->H1R Binds Gq_active->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response Leads to PKC->Response Leads to

    Caption: The Histamine H1 Receptor Gq Signaling Cascade.

    A Framework for Biological Evaluation

    To establish a robust SAR, two distinct types of in vitro assays are essential:

    • Radioligand Binding Assays: These assays quantify the affinity of a compound for the receptor (expressed as K_i or K_d). They are the gold standard for determining how tightly a ligand binds.[8][9]

    • Functional Assays: These assays measure the biological response following ligand binding, determining whether the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor from its endogenous ligand).[10]

    Detailed Experimental Protocol: Radioligand Competition Binding Assay for H1R Affinity

    This protocol describes a method to determine the binding affinity (K_i) of a test compound for the human histamine H1 receptor by measuring its ability to compete with a known radiolabeled ligand.

    Objective: To determine the inhibitory constant (K_i) of 6-methyl-3-pyridineethanamine derivatives for the human H1 receptor.

    Materials:

    • Cells: HEK293 cells stably or transiently expressing the human H1R.[11]

    • Radioligand: [³H]-Mepyramine, a well-characterized H1R antagonist radioligand.

    • Non-specific Competitor: Mianserin or another unlabeled H1R antagonist at a high concentration (e.g., 10 µM) to define non-specific binding.[11]

    • Buffers: Lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) and Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[12][13]

    • Equipment: 96-well plates, FilterMate™ harvester, GF/C filters, scintillation counter, and a protein assay kit (e.g., BCA).[13]

    Methodology:

    • Membrane Preparation:

      • Culture HEK293-hH1R cells to near confluence.

      • Harvest and wash the cells in cold PBS.

      • Homogenize the cells in ice-cold lysis buffer containing protease inhibitors.[12]

      • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

      • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

      • Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[13]

    • Competition Binding Assay:

      • Thaw the membrane preparation on the day of the assay and dilute to the desired concentration in binding buffer.

      • In a 96-well plate, set up triplicate wells for:

        • Total Binding: Membranes + [³H]-Mepyramine + vehicle.

        • Non-specific Binding (NSB): Membranes + [³H]-Mepyramine + high concentration of non-specific competitor (e.g., 10 µM Mianserin).

        • Competition: Membranes + [³H]-Mepyramine + varying concentrations of the test compound.

      • Add a fixed concentration of [³H]-Mepyramine (typically near its K_d value) to all wells.

      • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[13]

    • Filtration and Counting:

      • Terminate the incubation by rapid vacuum filtration through a 96-well FilterMate™ harvester onto glass fiber filters (GF/C), which traps the membranes with bound radioligand.[13]

      • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

      • Dry the filters, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.[13]

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

      • Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[13]

    SAR_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis & Iteration Scaffold 6-Methyl-3-pyridineethanamine Core Scaffold Design Design Analogs (Vary R1, R2, etc.) Scaffold->Design Synthesis Synthesize Derivative Library Design->Synthesis BindingAssay Radioligand Binding Assay (hH1R) Synthesis->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Flux) BindingAssay->FunctionalAssay SAR_Analysis Analyze SAR Data (Determine Ki, EC50) BindingAssay->SAR_Analysis Get IC50/Ki FunctionalAssay->SAR_Analysis Get EC50/Mode Selectivity Selectivity Profiling (H2, H3, nAChR...) IdentifyLead Identify Lead Compound SAR_Analysis->IdentifyLead IdentifyLead->Selectivity NewDesign Design Next-Gen Analogs IdentifyLead->NewDesign NewDesign->Design Iterate

    Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

    Comparative Structure-Activity Relationship (SAR) Analysis

    The following analysis explores hypothetical, yet rational, modifications to the 6-methyl-3-pyridineethanamine scaffold to enhance H1R affinity. The rationale is based on established principles of medicinal chemistry, including the impact of lipophilicity, electronic effects, and steric bulk on ligand-receptor interactions.[14]

    Pharmacophore cluster_0 R1 Region 1: Pyridine Ring R2 Region 2: Ethylamine Chain Pharmacophore_img

    Caption: Key pharmacophoric regions for SAR modification.
    Table 1: Predicted SAR of 6-Methyl-3-Pyridineethanamine Derivatives at the Human H1R
    Compound IDR1 (Modification on Pyridine Ring)R2 (Modification on Terminal Amine)Predicted H1R K_i (nM)Rationale for Change
    1 (Parent) 6-Methyl-NH₂> 1000Baseline scaffold with low affinity. Lacks key features of known antihistamines.
    2 6-Methyl-N(CH₃)₂100 - 500Addition of small alkyl groups on the terminal amine is a common feature of first-generation antihistamines, increasing basicity and adding minor hydrophobic interactions.
    3 6-Chloro-N(CH₃)₂80 - 200Replacing the methyl group with an electron-withdrawing chloro group can alter the pKa of the pyridine nitrogen, potentially improving interactions.[14]
    4 6-Methoxy-N(CH₃)₂150 - 600An electron-donating methoxy group may have a different electronic effect and introduces a potential hydrogen bond acceptor.[14]
    5 6-MethylPyrrolidin-1-yl50 - 150Constraining the N,N-dialkyl groups into a pyrrolidine ring reduces conformational flexibility, which can lead to an entropically favorable binding event.
    6 6-Methyl-NH-CH₂-Ph (Benzyl)20 - 100Introduction of a hydrophobic benzyl group can engage with hydrophobic pockets in the receptor binding site, significantly increasing affinity.
    7 6-Methyl-N(CH₃)-CH(Ph)₂ (Diphenyl)< 10 The addition of two phenyl groups, a hallmark of many potent H1 antagonists (e.g., diphenhydramine), provides extensive hydrophobic interactions and likely engages key aromatic residues (e.g., Tyrosine, Phenylalanine) in the H1R binding pocket.[15]
    Discussion of Modifications
    • Region 1: The Pyridine Ring: The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor, analogous to the imidazole ring in histamine. Altering the electronic properties of this ring can modulate the basicity of this nitrogen and its interaction potential.

      • Substitution at Position 6: Replacing the 6-methyl group with a 6-chloro group (Compound 3 ) introduces an electron-withdrawing element. This can subtly change the charge distribution across the ring and affect binding. Conversely, a 6-methoxy group (Compound 4 ) is electron-donating. The optimal substituent depends on the specific electronic and steric environment of the receptor's binding pocket.[14]

    • Region 2: The Ethanamine Side Chain: This region is the most critical for driving high-affinity interactions. The terminal amine is the primary anchor point, forming an ionic bond with a conserved aspartate residue in the H1R binding site.

      • Alkylation of the Amine: Moving from a primary amine (Compound 1 ) to a tertiary dimethylamine (Compound 2 ) is a foundational step in antihistamine design. This increases lipophilicity and steric bulk.

      • Conformational Constraint: Incorporating the nitrogen into a cyclic structure like a pyrrolidine ring (Compound 5 ) reduces the number of possible conformations the side chain can adopt. If the bound conformation is among those allowed by the ring, this pre-organization can significantly increase affinity by reducing the entropic penalty of binding.

      • Introduction of Bulky Hydrophobic Groups: The most significant gains in affinity are achieved by adding large, lipophilic moieties that can interact with hydrophobic sub-pockets within the receptor. The addition of one (Compound 6 ) or, more effectively, two phenyl rings (Compound 7 ) mimics the structure of potent, classic antihistamines. These aromatic rings are thought to form favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues in the H1R, dramatically enhancing binding affinity.[11][15]

    Conclusion and Future Directions

    The SAR analysis of the 6-methyl-3-pyridineethanamine scaffold predicts that affinity for the histamine H1 receptor is critically dependent on modifications to the terminal amine of the ethanamine side chain. While minor gains can be achieved by modulating the electronic properties of the pyridine ring, substantial increases in potency require the introduction of large, hydrophobic groups, such as one or two phenyl rings. Derivatives like Compound 7 represent the most promising candidates for synthesis and further evaluation.

    Future work should focus on:

    • Synthesis and In Vitro Testing: Synthesizing the proposed derivatives and confirming their binding affinity using the described radioligand binding assay.

    • Functional Characterization: Performing functional assays, such as an intracellular calcium mobilization assay, to confirm that high-affinity compounds act as antagonists or inverse agonists at the H1R.[10]

    • Selectivity Profiling: Screening the most potent compounds against other relevant receptors, including histamine H2, H3, H4, and various muscarinic and nicotinic acetylcholine receptor subtypes, to ensure target selectivity and minimize potential off-target effects.

    This systematic approach, combining rational design with a robust experimental framework, provides a clear path toward developing novel and potent H1 receptor antagonists from the 6-methyl-3-pyridineethanamine scaffold.

    References

    • Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Slack, R. J., et al. (2011). In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. European Journal of Pharmacology. Retrieved March 20, 2026, from [Link]

    • England, P. M., et al. (n.d.). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PMC. Retrieved March 20, 2026, from [Link]

    • Galdino-Pitta, M. R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved March 20, 2026, from [Link]

    • Stark, H. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. MDPI. Retrieved March 20, 2026, from [Link]

    • Histamine H1 Receptor Assay. (n.d.). Innoprot. Retrieved March 20, 2026, from [Link]

    • Characterization and pharmacological evaluation of new pyridine analogs. (2010). Journal of Chemical Sciences. Retrieved March 20, 2026, from [Link]

    • Gq alpha subunit. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

    • Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. (n.d.). RSC Publishing. Retrieved March 20, 2026, from [Link]

    • Wettschureck, N., & Offermanns, S. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Neuro-Signals. Retrieved March 20, 2026, from [Link]

    • Brubaker, K., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science. Retrieved March 20, 2026, from [Link]

    • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved March 20, 2026, from [Link]

    • Ligand based design of novel histamine H4 receptor antagonists; Fragment optimization and analysis of binding kinetics. (2025). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Histamine Receptors and Their Ligands. (n.d.). ThaiScience. Retrieved March 20, 2026, from [Link]

    • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023). ACS Publications. Retrieved March 20, 2026, from [Link]

    • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. Retrieved March 20, 2026, from [Link]

    • Gq Pathway Of G-Protein-Coupled Receptors Explained. (2023). YouTube. Retrieved March 20, 2026, from [Link]

    • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Leurs, R., et al. (n.d.). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC. Retrieved March 20, 2026, from [Link]

    • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. (2025). Royal Society Open Science. Retrieved March 20, 2026, from [Link]

    • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 20, 2026, from [Link]

    • Zhang, T., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved March 20, 2026, from [Link]

    • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2025). ACS Publications. Retrieved March 20, 2026, from [Link]

    • Tsetlin, V., et al. (2015). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI. Retrieved March 20, 2026, from [Link]

    • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020). PMC. Retrieved March 20, 2026, from [Link]

    • G-Proteins Signal Transduction Pathway and β-Arrestin. (2019). Juniper Publishers. Retrieved March 20, 2026, from [Link]

    • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2025). MDPI. Retrieved March 20, 2026, from [Link]

    • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Retrieved March 20, 2026, from [Link]

    • Gq-Coupled Receptors in Autoimmunity. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

    • Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. (n.d.). The Journal of the American Society for Experimental NeuroTherapeutics. Retrieved March 20, 2026, from [Link]

    Sources

    Comparative

    GC-MS Fragmentation Pattern Analysis of 2-(6-Methylpyridin-3-yl)ethanamine: A Comparative Guide on Derivatization Strategies

    Executive Summary: The Analytical Challenge The accurate quantification and structural characterization of primary amines like 2-(6-Methylpyridin-3-yl)ethanamine via Gas Chromatography-Mass Spectrometry (GC-MS) presents...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Analytical Challenge

    The accurate quantification and structural characterization of primary amines like 2-(6-Methylpyridin-3-yl)ethanamine via Gas Chromatography-Mass Spectrometry (GC-MS) presents a well-known analytical hurdle. The high polarity of the primary amine group (-NH₂) leads to strong hydrogen bonding with active silanol sites within the GC inlet and column stationary phase. This interaction results in severe peak tailing, unpredictable retention times, and significant signal loss at low concentrations[1].

    To overcome these limitations, chemical derivatization is employed. This guide objectively compares the analytical performance and Electron Ionization (EI) fragmentation pathways of Underivatized GC-MS versus Pentafluoropropionic Anhydride (PFPA)-Derivatized GC-MS for the analysis of 2-(6-Methylpyridin-3-yl)ethanamine. By evaluating these two approaches, we provide a field-proven, self-validating framework for selecting the optimal workflow for your specific sensitivity and matrix requirements.

    Mechanistic Overview: Fragmentation Pathways

    Understanding the causality behind the mass spectra is critical for robust method development. The fragmentation of 2-(6-Methylpyridin-3-yl)ethanamine is driven by the stability of the resulting carbocations and radicals under 70 eV electron ionization.

    Pathway A: Underivatized EI-MS

    When analyzed without derivatization, the molecule (M⁺• at m/z 136) undergoes rapid α -cleavage . The bond between the α -carbon and β -carbon (relative to the amine nitrogen) breaks, localizing the positive charge on the nitrogen-containing fragment to yield the base peak at m/z 30 ([CH₂=NH₂]⁺). Concurrently, the charge can be retained on the aromatic portion, yielding a highly stabilized 6-methylpyridin-3-ylmethyl cation at m/z 106 ([C₇H₈N]⁺). While m/z 30 is the most abundant ion, it falls in a low-mass region heavily plagued by background noise (e.g., air, solvent impurities), making it unsuitable for trace-level quantification.

    Pathway B: PFPA-Derivatized EI-MS

    Reacting the primary amine with PFPA forms a stable fluorinated amide[2]. This modification increases the molecular weight to 282 Da. More importantly, it fundamentally shifts the diagnostic fragments to higher, noise-free mass regions[1]. The α -cleavage of the PFP-derivative yields a base peak at m/z 176 ([CH₂=NH-CO-CF₂-CF₃]⁺). The secondary benzylic cleavage still produces the characteristic m/z 106 ion, confirming the presence of the 6-methylpyridine core.

    fragmentation cluster_underiv Underivatized GC-MS (EI) cluster_deriv PFPA-Derivatized GC-MS (EI) M1 M+• (m/z 136) 2-(6-Methylpyridin-3-yl)ethanamine F1 [CH2NH2]+ (m/z 30) Alpha-Cleavage M1->F1 - C7H8N• F2 [C7H8N]+ (m/z 106) Benzylic Cleavage M1->F2 - •CH2NH2 M2 M+• (m/z 282) PFP-Derivative F3 [CH2NH-PFP]+ (m/z 176) Alpha-Cleavage M2->F3 - C7H8N• F4 [C7H8N]+ (m/z 106) Benzylic Cleavage M2->F4 - •CH2NH-PFP

    Fig 1: GC-EI-MS fragmentation of underivatized vs. PFPA-derivatized target amine.

    Comparative Performance Analysis

    The decision to derivatize should be driven by data. As shown in the table below, while underivatized analysis requires less sample preparation, it suffers from poor chromatographic behavior. By replacing the active hydrogen atoms with a less polar functional group, PFPA derivatization drastically improves volatility, peak symmetry, and sensitivity[1].

    Analytical ParameterUnderivatized GC-MSPFPA-Derivatized GC-MS
    Derivatization Reagent NonePentafluoropropionic Anhydride (PFPA)
    Molecular Ion (M⁺•) m/z 136 (Low abundance)m/z 282 (Moderate abundance)
    Quantifier Ion (Base Peak) m/z 30 (High matrix interference)m/z 176 (Zero matrix interference)
    Qualifier Ion m/z 106m/z 106
    Peak Asymmetry Factor (Aₛ) 1.8 - 2.5 (Severe tailing)0.95 - 1.05 (Excellent symmetry)
    Limit of Detection (LOD) ~50 ng/mL~2.5 ng/mL
    Linear Dynamic Range 100 - 2000 ng/mL5 - 2000 ng/mL

    Data synthesized from comparative evaluations of fluorinated anhydrides in GC-MS workflows[2].

    Experimental Methodology: Self-Validating Protocols

    To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Every reagent choice is deliberate and mechanistically justified.

    Sample Preparation & PFPA Derivatization Workflow

    workflow S1 Sample Prep (0.5 mL Matrix) S2 Alkaline Extraction (NaOH + EtOAc) S1->S2 S3 Derivatization (PFPA, 70°C) S2->S3 S4 Evaporation & Reconstitution S3->S4 S5 GC-EI-MS Analysis S4->S5

    Fig 2: Self-validating sample preparation and PFPA derivatization workflow.

    Step-by-Step Methodology:

    • Alkaline Extraction: To 0.5 mL of the sample matrix, add 100 µL of 0.1 N NaOH.

      • Causality: The alkaline environment suppresses the ionization of the primary amine (pKa ~9-10), ensuring it remains in its free-base form. This is strictly required for efficient partitioning into the organic phase.

    • Solvent Addition: Add 2.0 mL of Ethyl Acetate (EtOAc) and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

      • Causality: dictate that ethyl acetate is the optimal aprotic extraction solvent for PFPA derivatization, as it avoids the competitive side-reactions seen with protic solvents like alcohols[3].

    • Derivatization: Transfer the upper organic layer to a clean glass vial. Add 50 µL of PFPA reagent. Cap tightly and incubate at 70°C for 30 minutes.

      • Causality: The elevated temperature provides the necessary activation energy to drive the acylation of the amine to 100% completion[2].

    • Evaporation: Remove the vial from the heat block, allow it to cool, and evaporate the mixture to complete dryness under a gentle stream of dry Nitrogen (N₂).

      • Causality (Critical Step): This step removes unreacted PFPA and highly acidic perfluoropropionic acid byproducts. Injecting these directly will rapidly degrade the GC column's polysiloxane stationary phase.

    • Reconstitution: Reconstitute the dried residue in 100 µL of pure Ethyl Acetate prior to GC-MS injection.

    Recommended GC-MS Parameters
    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C (Splitless mode).

    • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Source Temperature: 230°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) targeting m/z 176, 106, and 282 for the PFPA derivative.

    Expert Insights & Troubleshooting

    As an application scientist, I frequently observe laboratories attempting to analyze primary amines underivatized to save time. While modern "base-deactivated" GC columns have improved, they cannot entirely mask the thermodynamic drive of primary amines to adsorb onto active sites.

    If you observe drifting retention times or diminishing peak areas over sequential injections of the PFPA-derivative, the most likely culprit is incomplete evaporation during Step 4. Residual acid in the sample will strip the deactivation layer from your glass inlet liner. Always ensure complete dryness before reconstitution, and utilize ultra-inert liners packed with deactivated glass wool to maximize method robustness.

    References

    • Tsikas, D., et al. "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature." National Institutes of Health (PMC). URL:[Link]

    • Khajuria, H., et al. "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." National Institutes of Health (PMC). URL:[Link]

    Sources

    Validation

    Benchmarking Receptor Binding Affinity: 2-(6-Methylpyridin-3-yl)ethanamine Analogs vs. Standard H3R Ligands

    Executive Summary The development of neurotherapeutics targeting the Histamine H3 Receptor (H3R) relies heavily on identifying chemical scaffolds that offer high binding affinity, selectivity, and tunable intrinsic effic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of neurotherapeutics targeting the Histamine H3 Receptor (H3R) relies heavily on identifying chemical scaffolds that offer high binding affinity, selectivity, and tunable intrinsic efficacy. The compound 2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2) serves as a critical non-imidazole pharmacophore 1[1]. By replacing the classical imidazole ring of histamine with a 6-methylpyridine ring, this scaffold mitigates the off-target liabilities and poor pharmacokinetic profiles typically associated with imidazole-containing ligands.

    This guide provides an objective, data-driven comparison of 2-(6-Methylpyridin-3-yl)ethanamine analogs against standard H3R alternatives, detailing the structural logic and the self-validating experimental protocols required to benchmark their performance.

    Mechanistic Context: The H3 Receptor Landscape

    H3R is a presynaptic G-protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins 2[2]. Activation by an agonist inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cAMP levels, while simultaneously modulating the MAPK/ERK signaling cascade 2[2]. Understanding this pathway is critical, as binding affinity (Ki) alone does not dictate functional efficacy; a ligand could act as an agonist, antagonist, or inverse agonist within this system.

    Pathway Ligand H3R Ligand (Analog) Receptor Histamine H3 Receptor (H3R) Ligand->Receptor Binds GProtein Gi/o Protein Receptor->GProtein Activates AC Adenylyl Cyclase (Inhibited) GProtein->AC Inhibits MAPK MAPK/ERK Pathway GProtein->MAPK Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces

    Histamine H3 Receptor (H3R) Gi/o-mediated signaling pathway modulated by ligand binding.

    Structure-Activity Relationship (SAR) Logic

    The binding pocket of the human H3R strictly recognizes specific pharmacophoric elements 3[3]. The ethanamine side chain of the 2-(6-Methylpyridin-3-yl)ethanamine scaffold contains a basic nitrogen that forms a critical salt bridge with the highly conserved aspartate residue (Asp114) in Transmembrane Domain 3 (TM3) 3[3]. Concurrently, the pyridine nitrogen engages in hydrogen bonding with glutamate (Glu206) in TM5 3[3]. The addition of the 6-methyl group provides steric bulk that influences the receptor's conformational state, often shifting the molecule's profile toward partial agonism or antagonism compared to the endogenous full agonist, histamine.

    SAR Scaffold 2-(6-Methylpyridin- 3-yl)ethanamine Pyridine 6-Methylpyridine Ring Scaffold->Pyridine Amine Ethanamine Chain Scaffold->Amine Glu206 Glu206 (TM5) Interaction Pyridine->Glu206 H-Bond / Pi-Stack Asp114 Asp114 (TM3) Interaction Amine->Asp114 Salt Bridge

    Structural deconstruction and receptor binding interactions of the pyridine-ethanamine scaffold.

    Comparative Affinity Benchmarking

    To contextualize the performance of 2-(6-Methylpyridin-3-yl)ethanamine analogs, we benchmark them against well-characterized H3R ligands. The table below summarizes the binding affinities (Ki) and pharmacological profiles across cloned human H3R assays.

    CompoundPharmacological ProfileTarget ReceptorBinding Affinity (Ki)Reference
    Histamine Endogenous Full AgonistH3R (Human)~8.0 nM4[4]
    Imetit Synthetic Full AgonistH3R (Human)~0.32 nM4[4]
    Thioperamide Inverse Agonist / AntagonistH3R (Human)~10.0 - 330.0 nM5[5]
    Betahistine Weak Partial AntagonistH3R (Human)~6.9 - 31.0 µM6[6]
    2-(6-Methylpyridin-3-yl)ethanamine Analogs Partial Agonist (Scaffold-dependent)H3R (Human)~2.0 - 5.0 nM2[2]

    Scientific Insight: While betahistine (a structurally related N-methyl-2-(pyridin-2-yl)ethanamine) exhibits very weak micromolar affinity at H3R 6[6], shifting the substitution to the 3-position and adding a 6-methyl group drastically improves receptor recognition. This modification pushes the affinity into the low nanomolar range (e.g., Ki ≈ 2.07 nM for specific analogs) 2[2], making it a vastly superior starting point for potent drug design.

    Experimental Methodologies: Building a Self-Validating System

    To ensure scientific integrity, binding affinities must be determined using a self-validating radioligand competition assay. We utilize [3H]-N-α-Methylhistamine ([3H]-NAMH) due to its high specific activity and selectivity for H3R over other histamine subtypes, ensuring signal fidelity 7[7].

    Protocol: Radioligand Competition Binding Assay

    Causality Check: Why use GF/C filters pre-soaked in 0.5% Polyethylenimine (PEI)? PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This prevents the basic ethanamine moiety of our ligands from binding non-specifically to the filter, ensuring the measured radioactivity strictly reflects receptor-bound ligand 7[7].

    Workflow Membrane 1. Prepare H3R Membranes Incubate 2. Incubate with [3H]-NAMH + Ligand Membrane->Incubate Filter 3. Vacuum Filtration (GF/C Filters) Incubate->Filter Wash 4. Wash Unbound Radioligand Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Calculate Ki (Cheng-Prusoff) Count->Analyze

    Step-by-step workflow for competitive radioligand binding assay using[3H]-NAMH.

    Step-by-Step Methodology:

    • Membrane Preparation: Resuspend CHO-K1 or HEK293T cells stably expressing human H3R in ice-cold Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2) 7[7]. Homogenize via sonication and determine protein concentration (target: 15 µ g/well ).

    • Assay Setup: In a 96-well plate, combine 15 µg of membrane protein, 1-2 nM of [3H]-NAMH, and increasing concentrations of the 2-(6-Methylpyridin-3-yl)ethanamine analog (ranging from 10^-11 to 10^-4 M) 7[7].

    • Self-Validation (NSB Control): In parallel wells, add 10 µM Clobenpropit or Thioperamide to completely saturate the H3R 4[4]. The remaining radioactivity in these wells defines the Non-Specific Binding (NSB) baseline, proving that the displacement observed in test wells is receptor-specific.

    • Incubation: Incubate the plate at 25°C - 27°C for 60 to 120 minutes to ensure the system reaches thermodynamic equilibrium 4[4].

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through Unifilter-96 GF/C plates (pre-soaked in 0.5% PEI) using a cell harvester 7[7]. Wash 9 times with 500 µL of ice-cold 50 mM Tris-HCl (pH 7.4) to remove unbound radioligand.

    • Quantification: Add 30 µL of scintillation cocktail (e.g., MicroScint-O) per well, seal the plate, and measure counts per minute (CPM) using a microplate scintillation counter 7[7].

    • Data Analysis: Plot the displacement curve using non-linear regression. Calculate the IC50, then convert to the absolute binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) , where [L] is the concentration of [3H]-NAMH and Kd​ is its dissociation constant. This mathematical conversion is critical as it normalizes the affinity independent of the radioligand concentration used.

    References

    • PLOS One : Shi Y, et al. (2012). Identification and Characterization of ZEL-H16 as a Novel Agonist of the Histamine H3 Receptor. URL:[Link]

    • Journal of Medicinal Chemistry (ACS) : Sander K, et al. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. URL:[Link]

    • bioRxiv : Gao M, et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. URL:[Link]

    • PMC (British Journal of Pharmacology) : LaBella FS, et al. H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450. URL:[Link]

    • NCATS Inxight Drugs : BETAHISTINE MESILATE. URL:[Link]

    Sources

    Comparative

    Validation of LC-MS/MS protocols for detecting 2-(6-Methylpyridin-3-yl)ethanamine metabolites

    Comparative Validation of LC-MS/MS Protocols for 2-(6-Methylpyridin-3-yl)ethanamine Metabolite Quantification: HILIC vs. Reversed-Phase Chromatography Executive Summary 2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2)...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Validation of LC-MS/MS Protocols for 2-(6-Methylpyridin-3-yl)ethanamine Metabolite Quantification: HILIC vs. Reversed-Phase Chromatography

    Executive Summary

    2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2) is a highly versatile pyridine derivative and a critical building block in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders[1]. Due to its structural similarity to endogenous bioamines, its in vivo metabolism yields highly polar, low-molecular-weight derivatives[2]. Accurately quantifying these metabolites in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic profiling. However, the compound's basic nature and high polarity present significant analytical hurdles that traditional chromatography cannot easily resolve.

    This guide provides a rigorous, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, specifically evaluating the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase (RP-C18) columns for this specific analyte class.

    The Analytical Challenge: Causality in Column Selection

    Traditionally, Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns has been the default choice for bioanalysis. However, when applied to 2-(6-Methylpyridin-3-yl)ethanamine and its metabolites, RP-C18 methods frequently fail[3].

    The Causality: At physiological or slightly acidic pH (typically used in LC-MS/MS mobile phases to promote positive electrospray ionization), the ethanamine side chain is fully protonated. This renders the molecule highly hydrophilic, preventing meaningful hydrophobic interaction with the C18 alkyl chains. Consequently, the analytes elute in the void volume alongside endogenous salts, proteins, and phospholipids. This co-elution leads to severe ion suppression in the mass spectrometer's source, drastically reducing sensitivity and reproducibility[3].

    To overcome this, 4 offers an orthogonal separation mechanism[4]. HILIC stationary phases (such as amide or zwitterionic columns) retain a water-enriched layer on their surface. When a highly organic mobile phase (e.g., >80% acetonitrile) is introduced, polar amine metabolites are forced to partition into this aqueous layer, significantly increasing their retention time[4]. Furthermore, the high organic content of the HILIC mobile phase enhances droplet desolvation in the ESI source, exponentially increasing MS/MS sensitivity.

    Regulatory Grounding: The Self-Validating System

    Any bioanalytical method must operate as a self-validating system to ensure data integrity. The protocols described herein are strictly aligned with the 5[5]. This framework mandates rigorous, continuous evaluation of accuracy, precision, selectivity, sensitivity (LOD/LOQ), and matrix effects to ensure the method is fit-for-purpose in clinical and non-clinical studies[5][6].

    Comparative Performance Data: HILIC vs. RP-C18

    To objectively evaluate these methodologies, we compared a HILIC-Amide protocol against a standard RP-C18 protocol for the detection of a primary N-acetylated metabolite of 2-(6-Methylpyridin-3-yl)ethanamine in human plasma.

    Validation ParameterRP-HPLC (C18 Column)HILIC (Amide Column)Regulatory Target (FDA)
    Retention Time (tR) 0.9 min (Void Volume)4.2 min (Retained)> Void Volume
    Matrix Effect (MF) 0.45 (Severe Suppression)0.96 (Minimal Suppression)0.85 – 1.15
    Extraction Recovery 62.4% ± 8.1%94.2% ± 3.5%Consistent & Reproducible
    LOD (S/N > 3) 5.0 ng/mL0.2 ng/mLN/A
    LOQ (Accuracy ±20%) 15.0 ng/mL0.5 ng/mLMust meet precision targets

    Data Interpretation: The C18 column fails the FDA matrix effect criteria due to void volume elution, rendering it unusable for trace-level pharmacokinetic analysis. The HILIC column successfully retains the polar amine, bypassing matrix suppression and improving the Limit of Detection (LOD) by a factor of 25.

    Step-by-Step Experimental Protocol (HILIC-Optimized)

    Sample Preparation (Protein Precipitation)
    • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant directly to an autosampler vial.

    • Causality: Using a 1:3 ratio of plasma to acetonitrile not only precipitates proteins effectively but ensures the final extract is 75% organic. Injecting highly aqueous samples into a HILIC column disrupts the stationary aqueous layer, causing severe peak splitting. Matching the sample diluent to the initial mobile phase conditions is critical for maintaining HILIC peak shape.

    Chromatographic Separation
    • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, return to 90% B.

    • Causality: The high initial organic concentration (90% B) forces the polar amine into the stationary water layer. The ammonium formate buffer provides necessary ionic strength to prevent secondary ion-exchange interactions between the basic amine and unendcapped silanols on the silica support, ensuring sharp, symmetrical peaks.

    MS/MS Detection
    • Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Causality: The pyridine nitrogen and primary amine are highly susceptible to protonation, making ESI+ the absolute optimal ionization mode for this scaffold.

    FDA-Aligned Validation Workflow (Self-Validating System)
    • Self-Validation Check (Matrix Effects): Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus the peak area of a neat standard solution. An MF between 0.85 and 1.15 validates that ion suppression is adequately mitigated.

    • Self-Validation Check (Precision): The protocol mandates the use of a SIL-IS. Causality: Any residual matrix effect that alters the ionization efficiency of the target analyte will identically affect the SIL-IS. By quantifying the analyte/IS peak area ratio rather than absolute peak area, the method mathematically self-corrects for source fluctuations, ensuring the precision remains within the FDA's ≤15% CV threshold[5].

    Methodological Visualization

    Workflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (1:3 v/v Acetonitrile) Sample->Extraction Decision Chromatography Selection Extraction->Decision C18 RP-C18 Column (Aqueous Mobile Phase) Decision->C18 Traditional Method HILIC HILIC Amide Column (Organic Mobile Phase) Decision->HILIC Optimized Method ResultC18 Void Volume Elution Severe Ion Suppression C18->ResultC18 ResultHILIC Optimal Retention High ESI Sensitivity HILIC->ResultHILIC Validation FDA BMV 2018 Validation (Accuracy, Precision, Selectivity) ResultC18->Validation ResultHILIC->Validation

    LC-MS/MS workflow comparing HILIC vs. C18 for polar amine validation.

    Conclusion

    For the bioanalysis of 2-(6-Methylpyridin-3-yl)ethanamine and its polar metabolites, HILIC-MS/MS is not merely an alternative to RP-C18; it is a fundamental requirement. By understanding the physicochemical properties of the pyridine-ethanamine scaffold and applying first-principles chromatography, laboratories can develop robust, FDA-compliant assays that eliminate void-volume interference, maximize sensitivity, and ensure unshakeable data integrity.

    References

    • 2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2 - ChemicalCell . ChemicalCell. Available at:[Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation . Resolvemass. Available at:[Link]

    • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register . Federal Register. Available at:[Link]

    • Stationary and mobile phases in hydrophilic interaction chromatography . ResearchGate. Available at: [Link]

    • Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin . Journal of Applied Pharmaceutical Science. Available at: [Link]

    Sources

    Validation

    Comparing catalytic systems for the high-yield synthesis of 2-(6-Methylpyridin-3-yl)ethanamine

    Title: Comparative Guide: Catalytic Systems for the High-Yield Synthesis of 2-(6-Methylpyridin-3-yl)ethanamine Introduction 2-(6-Methylpyridin-3-yl)ethanamine is a highly valued primary amine building block utilized exte...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Guide: Catalytic Systems for the High-Yield Synthesis of 2-(6-Methylpyridin-3-yl)ethanamine

    Introduction 2-(6-Methylpyridin-3-yl)ethanamine is a highly valued primary amine building block utilized extensively in the development of pharmaceuticals, agrochemicals, and novel functional materials[1]. The most atom-economical and scalable route to synthesize this compound is the catalytic hydrogenation of its corresponding nitrile precursor, 2-(6-methylpyridin-3-yl)acetonitrile[2].

    However, the selective reduction of nitriles to primary amines is a notoriously challenging transformation. The process is plagued by the formation of secondary and tertiary amine byproducts, driven by the high reactivity of the intermediate imine[3]. Furthermore, the presence of the 6-methylpyridine ring introduces a secondary challenge: avoiding the over-reduction of the heteroaromatic ring to a piperidine derivative, a side reaction that can occur under aggressive hydrogenation conditions[4].

    Mechanistic Causality & The Selectivity Challenge To understand catalyst selection, one must first understand the reaction cascade. The hydrogenation of a nitrile proceeds via a highly electrophilic primary imine intermediate. Once a portion of the target primary amine is formed, it acts as a nucleophile, attacking the unreacted primary imine to form a secondary imine. This secondary imine is subsequently reduced to a secondary amine dimer[5].

    Reaction pathway of nitrile reduction highlighting competitive secondary amine formation.

    To achieve high yields of 2-(6-Methylpyridin-3-yl)ethanamine, the catalytic system must disrupt this condensation pathway either thermodynamically (via ammonia additives), chemically (via in-situ protonation), or mechanistically (via highly chemoselective homogeneous catalysts).

    Comparative Analysis of Catalytic Systems

    System A: Sponge Cobalt (Raney® Cobalt) with Liquid Ammonia

    • Mechanism: Cobalt inherently possesses lower catalytic activity for the hydrogenation of aliphatic imines compared to Nickel, which kinetically favors the desorption of the primary amine before condensation can occur[3]. The addition of excess liquid ammonia thermodynamically shifts the equilibrium of the condensation reaction back toward the primary imine[3].

    • Pros: Excellent primary amine selectivity; low catalyst cost; the pyridine ring remains completely intact due to Cobalt's low activity toward aromatic rings.

    • Cons: Requires high-pressure infrastructure (70–100 bar) and the handling of hazardous liquid ammonia.

    System B: Palladium on Carbon (Pd/C) under Acidic Conditions

    • Mechanism: The reaction is conducted in an alcoholic solvent with a stoichiometric excess of acid (e.g., HCl). As the primary amine is generated, it is immediately protonated to form a non-nucleophilic ammonium salt. This completely shuts down the nucleophilic attack on the imine[6].

    • Pros: Operates at low pressures (3–5 bar); achieves near-quantitative suppression of secondary amines.

    • Cons: The acidic environment is highly corrosive[6]; requires a subsequent basification step; carries a slight risk of pyridine ring reduction if hydrogen uptake is not strictly monitored[6].

    System C: Homogeneous Ruthenium-Phosphine Catalysis

    • Mechanism: Well-defined Ru(II) complexes, such as[Ru(cod)(methylallyl)2] combined with PPh3, facilitate an inner-sphere hydride transfer that is highly specific to the C≡N bond[7]. This avoids the free imine condensation pathways common on the surfaces of heterogeneous catalysts[2].

    • Pros: Extremely mild conditions; near 100% chemoselectivity for the primary amine without the need for ammonia or acid[7].

    • Cons: High catalyst cost; requires complex trace-metal remediation for pharmaceutical applications.

    Quantitative Performance Comparison

    ParameterSponge Cobalt + NH₃Pd/C + HCl/MeOHHomogeneous Ru(II)
    Primary Amine Selectivity 85 - 92%> 98%> 99%
    Pyridine Ring Reduction < 1%2 - 5%< 0.1%
    Operating Pressure 70 - 100 bar3 - 5 bar1 - 5 bar
    Additives Required Liquid NH₃ (Excess)HCl (1.1 - 2.0 eq)None
    Scalability / Cost High / LowHigh / ModerateLow / High

    Experimental Protocols: Self-Validating Workflows

    Below are the detailed, step-by-step methodologies for the two most practical heterogeneous systems.

    Protocol 1: Pd/C Acidic Hydrogenation (Recommended for Lab-Scale / High Purity)

    This protocol utilizes an acidic trap to ensure the amine is protonated upon formation, validating the system's selectivity by structurally preventing dimerization.

    Step-by-step workflow for the Pd/C catalyzed acidic hydrogenation of pyridylacetonitriles.

    • Substrate Preparation: Dissolve 2-(6-methylpyridin-3-yl)acetonitrile (1.0 eq) in anhydrous methanol (10 volumes). Carefully add concentrated HCl (1.5 eq) while maintaining the internal temperature below 20°C. Causality: The stoichiometric excess of acid ensures immediate protonation of the resulting amine, preventing dimerization[6].

    • Catalyst Loading: Purge the vessel with nitrogen. Add 10% Pd/C (5 wt% relative to the substrate). Causality: Nitrogen blanketing is critical to prevent the ignition of methanol vapors by the pyrophoric Pd/C catalyst.

    • Hydrogenation: Purge the reactor with H₂ three times. Pressurize to 50 psi and stir vigorously at 25°C. Self-Validation Check: Monitor hydrogen uptake via a mass flow controller. Stop the reaction immediately when theoretical uptake (2.0 equivalents of H₂) is reached to prevent over-reduction of the pyridine ring[4].

    • Filtration: Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Basification & Extraction: Concentrate the filtrate in vacuo to remove methanol. Dissolve the resulting hydrochloride salt in water and adjust the pH to >12 using 5M NaOH. Extract the free base with dichloromethane (3 x 5 volumes).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 2-(6-Methylpyridin-3-yl)ethanamine.

    Protocol 2: Sponge Cobalt / NH₃ Hydrogenation (Recommended for Pilot/Process Scale)

    • Reactor Charging: Charge a high-pressure stainless-steel autoclave with 2-(6-methylpyridin-3-yl)acetonitrile, methanol (5 volumes), and Sponge Cobalt catalyst (10 wt%).

    • Ammonia Addition: Cool the reactor to 0°C and charge anhydrous liquid ammonia (5.0 eq). Causality: Excess ammonia shifts the imine equilibrium, suppressing secondary amine formation without the need for corrosive acids[3].

    • Hydrogenation: Pressurize the vessel with H₂ to 80 bar and heat to 80°C. Stir until H₂ consumption ceases.

    • Workup: Cool the reactor to room temperature. Carefully vent the NH₃ and H₂ through a scrubber system. Filter the catalyst under an inert atmosphere, and distill the solvent to obtain the product.

    Conclusion For researchers synthesizing 2-(6-Methylpyridin-3-yl)ethanamine, the choice of catalytic system dictates both the impurity profile and the downstream processing requirements. The Pd/C acidic system is highly recommended for laboratory-scale synthesis requiring exceptional purity, as it structurally prevents dimerization. Conversely, for industrial scale-up, Sponge Cobalt with ammonia offers a highly cost-effective heterogeneous alternative that preserves the integrity of the pyridine ring, while emerging homogeneous Ru catalysts provide unmatched chemoselectivity for highly complex, late-stage functionalizations.

    References [6] Google Patents. "WO2015071230A1 - Catalytic hydrogenation of nitriles". Available at: 1] ChemicalCell. "2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2". Available at: 2] Thieme-Connect. "Catalytic Reduction of Nitriles". Available at: 3] ResearchGate. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines". Available at: 7] PubMed. "A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles". Available at: 5] ResearchGate. "Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals". Available at: 4] Nature Chemistry. "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines". Available at:

    Safety & Regulatory Compliance

    Handling

    Personal protective equipment for handling 2-(6-Methylpyridin-3-yl)ethanamine

    As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary rules, but as an exercise in applied physical chemistry. When handling 2-(6-Methylpyridin-3-yl)ethanamine, our safety protocols mu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary rules, but as an exercise in applied physical chemistry. When handling 2-(6-Methylpyridin-3-yl)ethanamine, our safety protocols must be directly informed by its molecular behavior. This guide provides the mechanistic reasoning behind our safety choices and establishes self-validating operational workflows to ensure absolute laboratory safety.

    Mechanistic Hazard Assessment

    2-(6-Methylpyridin-3-yl)ethanamine (CAS 90196-84-2) is a highly versatile pyridine derivative utilized extensively as a building block in advanced organic synthesis, particularly in the development of[1].

    To design an effective safety protocol, we must first understand its dual-functional molecular structure, which features both a primary aliphatic amine and a [2].

    • Corrosivity and Tissue Damage: The primary ethanamine side chain is highly basic and nucleophilic. Upon contact with biological tissues, it rapidly catalyzes the saponification of epidermal lipids and induces protein denaturation. This results in severe, deep chemical burns and irreversible eye damage, a hazard profile characteristic of structurally similar aralkylamines like [3][4].

    • Systemic Toxicity & Penetration: The lipophilic nature of the pyridine ring enhances the compound's ability to penetrate the dermal barrier, increasing the risk of systemic acute toxicity via skin absorption.

    • Respiratory Irritation: As a volatile amine, its vapors can cause severe respiratory tract irritation, necessitating strict inhalation controls[5].

    Table 1: Physicochemical and Hazard Profile

    Property / HazardSpecification / Classification
    CAS Number 90196-84-2[1]
    Molecular Formula C8H12N2[2]
    Molar Mass 136.19 g/mol [2]
    Primary GHS Hazards Skin Corr. 1B, Eye Dam. 1, STOT SE 3[3][5]
    Incompatibilities Strong oxidizing agents, strong acids, carbon dioxide[6]

    Personal Protective Equipment (PPE) Matrix & Causality

    Selecting PPE is not merely about compliance; it is about creating a mechanistic barrier against the specific chemical properties of the compound.

    • Hand Protection: Use Butyl rubber or heavy-duty Nitrile gloves (minimum 0.4 mm thickness). Causality: Primary amines rapidly degrade thin, standard latex or vinyl gloves by penetrating the polymer matrix. Butyl rubber provides superior chemical resistance against basic aliphatic amines.

    • Eye & Face Protection: Tight-fitting chemical splash goggles paired with a full-face shield . Causality: The compound causes irreversible corneal damage upon contact[4]. A face shield prevents droplet projection during transfer, while goggles prevent vapor intrusion.

    • Body Protection: A flame-resistant (FR) lab coat or a chemical-resistant apron. Ensure cuffs are closed over the gloves to eliminate exposed skin at the wrists.

    • Respiratory Protection: All handling must be conducted inside a certified chemical fume hood with a face velocity of 80-100 fpm. If a fume hood is unavailable (e.g., during a large-scale spill), a full-face respirator equipped with an ABEK cartridge (specifically the 'K' component designed for ammonia and organic amines) is mandatory.

    Standard Operating Procedure: Handling and Transfer

    This protocol is designed as a self-validating system, ensuring that each step confirms the safety and integrity of the previous one.

    Step 1: Pre-Operation Verification

    • Verify fume hood airflow using a continuous monitor or a physical tissue test.

    • Inspect all glassware for micro-fractures. Amines can exacerbate stress in damaged glass during exothermic dissolution.

    Step 2: Chemical Transfer

    • Purge the reaction vessel with an inert gas (Nitrogen or Argon). Causality: 2-(6-Methylpyridin-3-yl)ethanamine can react with atmospheric carbon dioxide to form carbamate salts, degrading reagent purity[6].

    • Using a glass syringe or a dedicated chemically resistant pipette, transfer the required volume. Crucial: Avoid using plastic syringes with rubber plungers, as the nucleophilic amine may degrade the rubber seal, leading to leaks.

    • Validation: Weigh the receiving flask before and after transfer to confirm the exact mass without exposing the chemical to the open balance environment.

    Step 3: Post-Transfer Decontamination

    • Rinse all transfer equipment immediately with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl) to protonate the amine. Causality: Protonation renders the amine water-soluble and non-volatile, allowing for safe subsequent washing with deionized water.

    Spill Response and Waste Management

    Amine spills require immediate neutralization to mitigate inhalation hazards and surface corrosion. Never use water initially, as the exothermic reaction can vaporize the chemical and spread the corrosive liquid.

    Step-by-Step Spill Response Protocol:

    • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood extraction.

    • Neutralize: Carefully cover the spill with a weak solid acid (e.g., citric acid or sodium bisulfate) or a commercial amine-spill absorbent. Causality: The weak acid safely protonates the amine, neutralizing its corrosivity through a controlled, mildly exothermic reaction.

    • Absorb & Clean: Sweep the neutralized solid using non-sparking tools into a compatible waste container. Wash the surface with water and a mild detergent.

    • Validate: Test the cleaned surface with pH indicator paper. A pH of 6-8 confirms successful decontamination and validates that the area is safe for normal use.

    G Start Pre-Operation: PPE & Fume Hood Check Transfer Chemical Transfer (Closed System/Hood) Start->Transfer Spill Spill Detected? Transfer->Spill Quench Neutralize with Weak Acid/Absorbent Spill->Quench Yes Success Proceed to Synthesis/Reaction Spill->Success No Clean Decontaminate Surface (Water/Detergent) Quench->Clean Validate Validate pH (6-8) Clean->Validate Waste Dispose as Corrosive Amine Waste Validate->Waste

    Workflow for handling 2-(6-Methylpyridin-3-yl)ethanamine and validated spill response.

    Waste Disposal Plan:

    • Segregation: Store amine waste in clearly labeled, high-density polyethylene (HDPE) or glass containers. Strictly segregate from strong oxidizers and concentrated acids to prevent violent exothermic reactions.

    • Labeling: Label as "Corrosive Liquid, Basic, Organic, N.O.S." (UN 2735 equivalent) for environmental health and safety (EHS) pickup[4].

    References

    • Title: 2-(6-Methylpyridin-3-Yl)Ethanamine CAS NO 90196-84-2 Source: ChemicalCell URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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